molecular formula C37H45ClN2O2 B606877 Cyanine7 carboxylic acid

Cyanine7 carboxylic acid

Cat. No.: B606877
M. Wt: 585.2 g/mol
InChI Key: FOVQXMYLXAXGJR-UHFFFAOYSA-N
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Description

Free unactivated near-infrared (NIR) emitting fluorescent dye.>Free unactivated Cyanine7 dye carboxylic acid. Near-infrared fluorescent dye.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVQXMYLXAXGJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide to the Spectral Properties of Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectral characteristics of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye. Its utility in biomedical research and drug development is rooted in its optical properties, which allow for deep tissue imaging with reduced autofluorescence. This document outlines its key spectral data, detailed protocols for its characterization, and the chemical logic for its application in bioconjugation.

Core Spectroscopic and Physical Properties

Cyanine7 carboxylic acid is characterized by its strong absorption and emission in the near-infrared spectrum. These properties are crucial for applications requiring deep tissue penetration and minimal interference from biological autofluorescence. The dye is soluble in organic solvents like DMSO and DMF and has low solubility in water.[1] For aqueous applications, a sulfonated version, sulfo-Cyanine7 carboxylic acid, offers high hydrophilicity.[2][3]

The quantitative spectral and physical data for this compound are summarized below. Note that spectral properties can be influenced by the solvent environment.

PropertyValueSolvent/ConditionsReference(s)
Absorption Maximum (λ_abs) ~750 nmOrganic Solvents (e.g., DMSO, DMF)[1]
Emission Maximum (λ_em) ~773 nmOrganic Solvents (e.g., DMSO, DMF)[1]
Molar Extinction Coeff. (ε) 199,000 M⁻¹cm⁻¹Not specified[1]
Molecular Formula C₃₇H₄₅ClN₂O₂-[1]
Molecular Weight 585.22 g/mol -[1]
Solubility Soluble in DMSO, DMF, Dichloromethane-[1]
Storage Conditions Store at -20°C in the dark, desiccated.-[4]

Experimental Protocols

Accurate characterization of the spectral properties of this compound is fundamental for its effective use. Below are detailed protocols for measuring its absorbance and fluorescence emission spectra.

Protocol 1: Measurement of Absorption Spectrum

This protocol outlines the steps to determine the absorption maximum (λ_abs) and molar extinction coefficient (ε) using a UV-Vis-NIR spectrophotometer.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • UV-Vis-NIR spectrophotometer

  • 1 cm path length quartz cuvettes (2)

  • Calibrated micropipettes and tips

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

    • Dissolve it in a precise volume of anhydrous DMSO (e.g., 1 mL) to create a concentrated stock solution. Ensure complete dissolution by gentle vortexing. Store this solution protected from light.

  • Prepare a Working Solution:

    • Perform a serial dilution of the stock solution in the same solvent to prepare a working solution with an absorbance value between 0.1 and 1.0 at the expected λ_abs. A typical starting concentration for cyanine (B1664457) dyes is in the low micromolar (µM) range.

    • Note: Keeping the absorbance below 0.1 is often recommended to avoid inner filter effects in subsequent fluorescence measurements.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to stabilize.

    • Set the instrument to scan a wavelength range that brackets the expected maximum, for instance, from 600 nm to 850 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent (DMSO or DMF).

    • Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

  • Sample Measurement:

    • Rinse the second cuvette with the working solution of this compound, then fill it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis:

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

    • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: ε = A / (c * l) , where A is the absorbance at λ_abs, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

Protocol 2: Measurement of Fluorescence Emission Spectrum

This protocol details the steps to determine the fluorescence emission maximum (λ_em) using a spectrofluorometer.

Materials:

  • Dilute working solution of this compound (Absorbance < 0.1 at λ_abs)

  • Spectrofluorometer with a near-infrared detector

  • Quartz fluorescence cuvette (4-sided polished)

  • Pure solvent for blank measurement

Procedure:

  • Sample Preparation:

    • Use the same dilute working solution prepared for the absorbance measurement. It is critical that the absorbance at the excitation wavelength is low (<0.1) to prevent inner filter effects and ensure linearity.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

    • Set the excitation wavelength to the experimentally determined λ_abs (e.g., 750 nm).

    • Set the emission scan range to start approximately 10-15 nm above the excitation wavelength and extend well beyond the expected emission peak (e.g., 760 nm to 900 nm).[5]

    • Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. A 5 nm slit width is a common starting point.[6]

  • Blank Measurement:

    • Fill the cuvette with the pure solvent and place it in the sample holder.

    • Run an emission scan. This spectrum will reveal any Raman scattering from the solvent or other background signals, which should be subtracted from the sample's spectrum.

  • Sample Measurement:

    • Rinse the cuvette with the dilute dye solution and then fill it.

    • Place the sample cuvette in the instrument and acquire the fluorescence emission spectrum.

  • Data Analysis:

    • After subtracting the blank spectrum, the wavelength corresponding to the peak of the fluorescence intensity is the emission maximum (λ_em).

    • For quantum yield determination, the fluorescence of the sample would be compared to a well-characterized standard with similar absorption and emission properties under identical experimental conditions.[7]

Application Workflow: Bioconjugation

The carboxylic acid group on Cyanine7 is not directly reactive with biomolecules like proteins or amines. It must first be "activated" to form a more reactive species. A common strategy is to convert it into an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[8][9]

The following diagram illustrates the logical workflow for activating this compound and conjugating it to a primary amine-containing molecule.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Cy7_COOH This compound Reagents Activation Reagents (e.g., EDC, NHS) Cy7_COOH->Reagents Add in anhydrous solvent (e.g., DMF, DMSO) Cy7_NHS Cyanine7-NHS Ester (Activated Dye) Reagents->Cy7_NHS Forms reactive ester Biomolecule Biomolecule with Primary Amine (-NH2) Cy7_NHS->Biomolecule React at pH 7.2-8.5 Conjugate Cy7-Biomolecule Conjugate Biomolecule->Conjugate Forms stable amide bond NHS_byproduct NHS Byproduct Biomolecule->NHS_byproduct Purification Purification (e.g., Gel Filtration, Dialysis) Conjugate->Purification Remove unreacted dye Final_Product Purified Cy7-Conjugate Purification->Final_Product

Workflow for activation and conjugation of Cy7 carboxylic acid.

References

An In-depth Technical Guide to Cyanine7 Carboxylic Acid: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye. Its utility in labeling biomolecules makes it a valuable tool in various research and drug development applications, particularly in fluorescence imaging.

Core Chemical and Physical Properties

Cyanine7 carboxylic acid is characterized by its strong fluorescence in the near-infrared spectrum, which allows for deep tissue penetration and minimal autofluorescence from biological samples. Below is a summary of its key quantitative properties.

PropertyValue
Molecular Formula C₃₇H₄₅ClN₂O₂
Molecular Weight 585.22 g/mol
CAS Number 1628790-40-8
Appearance Green powder
Excitation Maximum (λex) ~750 nm
Emission Maximum (λem) ~773 nm
Molar Extinction Coeff. ~199,000 M⁻¹cm⁻¹ at 750 nm
Solubility Soluble in organic solvents (DMSO, DMF, dichloromethane)[1]; low solubility in water.
Purity Typically ≥95% (determined by ¹H NMR and HPLC-MS)[1]

Chemical Structure

This compound is a polymethine dye characterized by two nitrogen-containing heterocyclic rings joined by a long, conjugated chain. The carboxylic acid group provides a reactive handle for conjugation to biomolecules.

Caption: Workflow for antibody conjugation with this compound.

In_Vivo_Imaging_Workflow Start Start: Tumor Model Inject Inject Cy7-Labeled Targeting Agent (e.g., Antibody) Start->Inject Circulate Agent Circulates and Accumulates at Tumor Site Inject->Circulate Image In Vivo Fluorescence Imaging (NIR Scanner) Circulate->Image Analyze Image Analysis: Tumor Localization & Signal Quantification Image->Analyze End End: Biodistribution Data Analyze->End

Caption: A logical workflow for in vivo tumor imaging using a Cy7-labeled agent.

Cell_Surface_Marker_Detection cluster_cell Target Cell Cell Cell Membrane Receptor Cell Surface Receptor (e.g., Her2) Binding Specific Binding Receptor->Binding Cy7_Ab Cy7-Labeled Antibody Cy7_Ab->Binding Detection Fluorescence Detection (e.g., Flow Cytometry, Microscopy) Binding->Detection

Caption: Detection of a cell surface marker using a Cy7-labeled antibody.

References

The Role of Cyanine7 Carboxylic Acid in Molecular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyanine7 (Cy7) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in molecular biology, particularly in preclinical research and drug development. Its utility stems from its favorable photophysical properties, including a long emission wavelength that allows for deep tissue penetration with minimal autofluorescence from biological samples. The carboxylic acid functional group provides a versatile handle for bioconjugation, enabling the labeling of a wide array of biomolecules to visualize and track biological processes in vitro and in vivo. This guide provides an in-depth overview of the applications of Cy7 carboxylic acid, detailed experimental protocols, and quantitative data to facilitate its effective use in research.

Core Applications in Molecular Biology

The primary application of Cyanine7 carboxylic acid lies in its use as a fluorescent label for various biomolecules, including antibodies, proteins, peptides, nucleic acids, and small molecules. Once conjugated, these Cy7-labeled probes are instrumental in a range of applications:

  • In Vivo Imaging: This is the most prominent application of Cy7. Due to its emission in the NIR window (700-900 nm), light can penetrate deeper into tissues, enabling the non-invasive visualization of biological processes in living animals.[1][2] This is particularly valuable in oncology for tracking tumor growth, metastasis, and the response to therapeutic interventions.[2][3]

  • Biodistribution Studies: In drug development, understanding the pharmacokinetic and pharmacodynamic properties of a therapeutic agent is crucial. By labeling a drug or its delivery vehicle with Cy7, researchers can track its accumulation, distribution, and clearance from various organs and tissues over time.[1]

  • Fluorescence Microscopy: Cy7-labeled probes are used in various fluorescence microscopy techniques to visualize the localization and dynamics of specific molecules within cells and tissues.[4]

  • Cell Tracing: By labeling cells with Cy7, their migration and localization can be tracked in vivo, which is particularly useful in immunology and cancer metastasis research.[5]

  • Molecular Probes and Sensors: Cy7 can be incorporated into molecular probes designed to detect specific ions, molecules, or changes in the cellular environment, such as pH.[5]

Quantitative Data Presentation

The selection of a fluorophore is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound and its derivatives, facilitating comparison and experimental design.

PropertyThis compoundsulfo-Cyanine7 carboxylic acidReference(s)
Absorption Maximum (λmax) ~750 nm~750 nm[6]
Emission Maximum (λem) ~773 nm~773 nm[6]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹~240,600 M⁻¹cm⁻¹[6]
Molecular Weight ~585.22 g/mol ~746.97 g/mol [6][7]
Solubility Soluble in organic solvents (DMSO, DMF), low solubility in waterSoluble in water, DMF, DMSO[6][7]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Bioconjugation of this compound to an Antibody via EDC-NHS Coupling

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody using a two-step carbodiimide (B86325) reaction.

Materials:

  • This compound

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Prepare the Antibody:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS (pH 7.2-7.4) using dialysis or a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.

  • Prepare the Dye Solution:

    • Allow the vial of this compound to warm to room temperature.

    • Dissolve the this compound in a minimal amount of anhydrous DMSO to create a 10 mg/mL stock solution.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the desired amount of this compound solution with Activation Buffer.

    • Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS relative to the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding the appropriate volume of Coupling Buffer.

    • Add the activated this compound mixture to the antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended, but may require optimization.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching the Reaction (Optional):

    • Add the Quenching Solution to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and other reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).

    • The first colored band to elute will be the Cy7-labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.

Protocol 2: In Vivo Fluorescence Imaging of Tumors in a Mouse Model

This protocol provides a general guideline for non-invasive tumor imaging in mice using a Cy7-labeled antibody.

Materials:

  • Mice bearing tumors (e.g., subcutaneous xenografts)

  • Cy7-labeled antibody in sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate NIR filters (Excitation: ~745 nm, Emission: ~780 nm)

  • Animal warming system

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • Place the anesthetized mouse on the imaging stage of the in vivo imaging system and maintain body temperature with a warming pad.

  • Probe Administration:

    • Acquire a baseline fluorescence image before injecting the probe to assess autofluorescence.

    • Dilute the Cy7-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[1]

    • Inject the probe intravenously (i.v.) via the tail vein in a volume of 100-200 µL.[1]

  • Image Acquisition:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance of non-specific signal.[1]

    • Use appropriate excitation and emission filters for Cy7.

    • Acquire a white-light image for anatomical reference.

  • Data Analysis:

    • Overlay the fluorescence image onto the white-light image to localize the signal.

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and other tissues to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.

  • Ex Vivo Organ Analysis (Optional):

    • At the end of the imaging study, euthanize the mouse and dissect the tumor and major organs.

    • Image the excised tissues to confirm the in vivo findings and get a more precise biodistribution profile.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Cy7_COOH Cyanine7 Carboxylic Acid EDC_NHS EDC / sulfo-NHS in MES Buffer (pH 6.0) Cy7_COOH->EDC_NHS Activated_Cy7 Activated Cy7-NHS Ester EDC_NHS->Activated_Cy7 Reaction Conjugation Reaction Activated_Cy7->Reaction Antibody Antibody in Bicarbonate Buffer (pH 8.3-8.5) Antibody->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Labeled_Antibody Cy7-Labeled Antibody Purification->Labeled_Antibody

Workflow for this compound bioconjugation to an antibody.

InVivo_Imaging_Workflow A Animal Preparation (Anesthesia) B Baseline Imaging A->B C Probe Administration (i.v. injection of Cy7-labeled probe) B->C D Time-Lapse Imaging (e.g., 1, 4, 24, 48h) C->D E Data Analysis (ROI Quantification, TBR) D->E F Ex Vivo Organ Imaging (Optional Confirmation) D->F G Biodistribution Profile E->G F->G

Experimental workflow for in vivo fluorescence imaging.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand (or Cy7-labeled EGF) EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Akt->Transcription

Simplified EGFR signaling pathway, a target for Cy7-labeled probes.

References

A Technical Guide to the Solubility of Cyanine7 Carboxylic Acid in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye crucial for various applications in biomedical research and drug development. Understanding its solubility in dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers is paramount for consistent and reproducible experimental outcomes. This document outlines quantitative solubility data, detailed experimental protocols, and logical workflows to guide researchers in the effective use of this fluorophore.

Introduction to Cyanine7 Carboxylic Acid

This compound is a member of the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for its strong light absorption and intense fluorescence emission in the near-infrared spectrum (approximately 750 nm excitation and 773 nm emission).[1] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, making it a valuable tool for fluorescently labeling proteins, antibodies, peptides, and nucleic acids.[2]

The solubility of Cy7 carboxylic acid is critically influenced by the presence or absence of sulfonate groups on its structure. This guide will address both the non-sulfonated and sulfonated forms of the dye.

Solubility Data

The solubility of this compound varies significantly between its non-sulfonated and sulfonated forms, particularly in aqueous media. DMSO is a common solvent for preparing concentrated stock solutions of both forms.

Non-Sulfonated this compound

The non-sulfonated version of Cy7 carboxylic acid exhibits low intrinsic solubility in aqueous solutions.[1][3][4][5] This is a critical consideration for biological experiments, which are typically conducted in aqueous buffers. To overcome this limitation, a common practice is to first dissolve the dye in an organic co-solvent, such as DMSO or dimethylformamide (DMF), before making further dilutions into the desired aqueous buffer.[][7][8]

SolventReported SolubilityNotes
DMSO ~10 mg/mLA common solvent for preparing concentrated stock solutions.[9] Stock solutions of 5 mM, 10 mM, or 20 mM are often prepared.[10]
DMF (Dimethylformamide) ~10 mg/mLAn alternative to DMSO for creating stock solutions.[9]
Dichloromethane Soluble[3][5]
Ethanol ~5 mg/mL[9]
PBS (pH 7.2) ~1 mg/mLRepresents the limited solubility in a common aqueous buffer.[9] Aqueous solutions are not recommended for storage for more than a day.[9]
Water Low solubilityGenerally considered to have poor water solubility.[1][3][4][5]
Sulfonated this compound

The introduction of sulfonate (SO₃⁻) groups dramatically increases the hydrophilicity and, consequently, the aqueous solubility of Cy7 carboxylic acid.[][11] This modification is advantageous for bioconjugation reactions, as it often eliminates the need for organic co-solvents and reduces the propensity of the dye to aggregate in aqueous environments.[7][11]

SolventReported SolubilityNotes
Water Highly solubleCan be dissolved directly in aqueous buffers.[][11][12][13]
DMSO Soluble (≥ 0.10 M)Also readily soluble in DMSO. A concentration of 0.10 M (approximately 76 g/L) has been reported.[12] Stock solutions of 62.5 mg/mL have also been mentioned.[14]
DMF Soluble[12]
Aqueous Buffers Good solubilityGenerally exhibits good solubility in various aqueous buffers.[15]

Factors Influencing Solubility and Stability

Several factors beyond the inherent structure of the dye can affect its solubility and stability in solution:

  • Aggregation: Non-sulfonated cyanine dyes have a tendency to form aggregates (dimers or H-aggregates) in aqueous solutions, especially at higher concentrations.[16][17] Aggregation can lead to fluorescence quenching and precipitation.[17] The presence of sulfonate groups mitigates this issue.[7]

  • pH: The pH of the aqueous buffer can influence the charge state of the carboxylic acid group and potentially impact solubility. For labeling reactions with NHS esters, a pH of 8.3-8.5 is often recommended.[18][19]

  • Temperature: While not extensively documented for Cy7 carboxylic acid specifically, temperature can affect the solubility of chemical compounds. Stock solutions are typically stored at -20°C to ensure long-term stability.[3][9]

  • Solvent Purity: The use of anhydrous DMSO is recommended for preparing stock solutions to prevent hydrolysis of reactive forms of the dye (e.g., NHS esters) and to ensure maximum solubility.[18]

  • Light Exposure: Cyanine dyes are sensitive to light and should be protected from prolonged exposure to avoid photobleaching.[3][9]

Experimental Protocols

Preparation of a Non-Sulfonated Cy7 Carboxylic Acid Stock Solution

This protocol describes the standard procedure for preparing a stock solution of non-sulfonated Cy7 carboxylic acid, which can then be diluted into an aqueous buffer for experimental use.

G cluster_0 Preparation of Non-Sulfonated Cy7-COOH Stock Solution A 1. Weigh Dye B 2. Add Anhydrous DMSO A->B Transfer to microfuge tube C 3. Dissolve Completely (Vortex/Sonicate) B->C To desired concentration (e.g., 10 mM) D 4. Store Stock Solution (-20°C, Protected from Light) C->D Aliquot to avoid freeze-thaw cycles E 5. Dilute into Aqueous Buffer (Immediately Before Use) D->E Add dropwise to buffer while vortexing

Caption: Workflow for preparing a non-sulfonated Cy7 carboxylic acid stock solution.

Methodology:

  • Weighing the Dye: Accurately weigh the required amount of non-sulfonated Cy7 carboxylic acid powder in a microfuge tube. Perform this step in a subdued light environment.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

  • Dilution in Aqueous Buffer: Immediately prior to use, dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS). It is crucial to add the DMSO stock solution to the buffer dropwise while vortexing to prevent precipitation of the dye.[] The final concentration of DMSO in the experimental solution should be kept to a minimum (typically <1-5%) to avoid potential effects on biological systems.[9]

Quantitative Determination of Solubility (Saturation Shake-Flask Method)

This protocol provides a standardized method for experimentally determining the equilibrium solubility of Cy7 carboxylic acid in a given solvent system.

G cluster_1 Solubility Determination Workflow P1 1. Add Excess Dye to Solvent P2 2. Equilibrate (Shake at constant temp.) P1->P2 Ensure undissolved solid remains P3 3. Separate Solid and Liquid (Centrifuge/Filter) P2->P3 e.g., 24-48 hours P4 4. Quantify Dye Concentration P3->P4 Use supernatant/filtrate P5 5. Calculate Solubility P4->P5 UV-Vis or Fluorescence Spectroscopy

Caption: Experimental workflow for determining dye solubility.

Methodology:

  • Preparation: Add an excess amount of Cy7 carboxylic acid to a known volume of the solvent (e.g., DMSO or a specific aqueous buffer) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a shaker or incubator at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a fine-pore syringe filter (e.g., 0.22 µm).

  • Quantification: Prepare a series of dilutions of the saturated solution. Measure the absorbance or fluorescence of these dilutions using a spectrophotometer or fluorometer, respectively.

  • Calculation: Create a standard curve using known concentrations of the dye in the same solvent. Use the standard curve to determine the concentration of the dye in the saturated solution. This concentration represents the equilibrium solubility of the dye in that solvent at the specified temperature.

Logical Relationships in Cyanine Dye Application

The choice between sulfonated and non-sulfonated Cy7 carboxylic acid and the appropriate solvent system is dictated by the specific experimental requirements. The following diagram illustrates the decision-making process.

G cluster_2 Decision Logic for Cy7-COOH Usage Start Experiment Type? Aqueous Aqueous System (e.g., Protein Labeling) Start->Aqueous Aqueous Organic Organic Solvent System Start->Organic Organic Sulfonated Use Sulfonated Cy7-COOH Aqueous->Sulfonated NonSulfonated Use Non-Sulfonated Cy7-COOH Aqueous->NonSulfonated Organic->NonSulfonated Direct_Dissolve Dissolve Directly in Buffer Sulfonated->Direct_Dissolve DMSO_Stock Prepare DMSO Stock NonSulfonated->DMSO_Stock Final_Exp Proceed to Experiment DMSO_Stock->Final_Exp Direct_Dissolve->Final_Exp

Caption: Decision workflow for selecting the appropriate Cy7-COOH and solvent.

This diagram highlights that for most aqueous biological applications, sulfonated Cy7 carboxylic acid is the preferred choice due to its high water solubility.[7][11] If only the non-sulfonated form is available, a DMSO stock solution must be prepared and carefully diluted into the aqueous medium. For experiments conducted in organic solvents, the non-sulfonated form is suitable.

Conclusion

The solubility of this compound is a critical parameter that dictates its handling and application in research. The non-sulfonated form offers good solubility in organic solvents like DMSO but is limited in aqueous buffers, necessitating the use of co-solvents. In contrast, the sulfonated derivative provides excellent solubility in aqueous media, simplifying experimental protocols and reducing the risk of aggregation. By following the detailed protocols and understanding the factors influencing solubility presented in this guide, researchers can ensure the effective and reliable use of Cy7 carboxylic acid in their fluorescent labeling and imaging experiments.

References

An In-depth Technical Guide to the Fluorescent Properties of Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescent properties of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) dye integral to advanced biological imaging and diagnostic applications. This document details its spectral characteristics, offers protocols for its use in bioconjugation and cellular analysis, and presents visual workflows to aid in experimental design.

Core Fluorescent and Physicochemical Properties

Cyanine7 carboxylic acid is a versatile NIR fluorophore valued for its strong light absorption and emission in a spectral range where biological tissues exhibit minimal autofluorescence. This intrinsic property significantly enhances the signal-to-noise ratio, enabling deep-tissue imaging with high sensitivity.[1] The terminal carboxylic acid group provides a reactive handle for covalent attachment to a wide array of biomolecules, including proteins, antibodies, peptides, and nucleic acids, making it a powerful tool for creating targeted imaging agents.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its water-soluble variant, sulfo-Cyanine7 carboxylic acid.

PropertyThis compound ValueSulfo-Cyanine7 Carboxylic Acid ValueReferences
Excitation Maximum (λex) ~750 nm~750 nm[1][2][3]
Emission Maximum (λem) ~773-776 nm~773 nm[1][2][3]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹~240,600 M⁻¹cm⁻¹[3][4]
Quantum Yield (Φ) ~0.3~0.24[4]
Solubility Soluble in organic solvents (DMSO, DMF), low in waterSoluble in water, DMF, DMSO[2][3][4]

Experimental Protocols

Effective utilization of this compound in research and development hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key applications.

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Biomolecule via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group of Cyanine7 to form a more stable amine-reactive NHS ester, which then efficiently couples to primary amines on the target biomolecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Desalting column (e.g., Sephadex G-25)

  • Amine-containing biomolecule (e.g., protein, antibody)

Procedure:

  • Preparation of Reagents:

    • Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of DMSO or DMF and then dilute in Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Biomolecule:

    • Optional: Remove excess EDC and byproducts by passing the activated Cyanine7 solution through a desalting column equilibrated with Coupling Buffer.

    • Dissolve the amine-containing biomolecule in Coupling Buffer.

    • Add the activated Cyanine7 solution to the biomolecule solution. The molar ratio of dye to biomolecule should be optimized but a starting point of 10:1 to 20:1 is common.

    • Incubate for 2 hours to overnight at room temperature or 4°C with gentle mixing, protected from light.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

    • Purify the Cyanine7-biomolecule conjugate from excess dye and reaction byproducts using a desalting column or dialysis.

Protocol 2: In Vivo Imaging of Labeled Cells in a Murine Model

This protocol outlines the general procedure for tracking Cyanine7-labeled cells in a small animal model using a non-invasive imaging system.

Materials:

  • Cyanine7-labeled cells

  • Sterile PBS

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system equipped for NIR fluorescence

Procedure:

  • Cell Preparation and Injection:

    • Resuspend the Cyanine7-labeled cells in sterile PBS at the desired concentration.

    • Anesthetize the mouse using an appropriate method.

    • Inject the cell suspension intravenously (e.g., via the tail vein) or locally, depending on the experimental design.[5]

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire a baseline image before injection to determine background autofluorescence.

    • Set the imaging system for Cy7 detection (Excitation: ~745 nm, Emission: ~780-820 nm).[6]

    • Acquire images at various time points post-injection (e.g., immediately, 1h, 6h, 24h, 48h) to monitor cell distribution and trafficking.[5][6]

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs).

    • Correct for background autofluorescence using the pre-injection images.

    • For ex vivo analysis, organs can be harvested at the end of the experiment and imaged to confirm the biodistribution of the labeled cells.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

Bioconjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Cy7_COOH This compound Activated_Cy7 Amine-Reactive Cy7-NHS Ester Cy7_COOH->Activated_Cy7 Activation (pH 4.7-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_Cy7 Biomolecule Biomolecule (e.g., Antibody) Conjugated_Product Cyanine7-Labeled Biomolecule Biomolecule->Conjugated_Product Coupling (pH 7.2-8.5) Purification Size-Exclusion Chromatography Conjugated_Product->Purification Final_Product Purified Conjugate Purification->Final_Product

Bioconjugation workflow for this compound.

TGF_Beta_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_imaging Imaging Application TGFb TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFb->Receptor Binding & Activation SMAD SMAD2/3 Receptor->SMAD Phosphorylation SMAD_Complex SMAD Complex SMAD->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Gene Expression (Migration, Invasion) SMAD_Complex->Gene_Expression Transcription Regulation Metastasis Metastasis Tracking Cy7_Cell Cy7-Labeled Cancer Cell Cy7_Cell->Metastasis

TGF-β signaling pathway in cancer cell metastasis.

This guide provides a foundational understanding and practical protocols for the application of this compound in biomedical research. Its superior fluorescent properties in the NIR spectrum make it an indispensable tool for sensitive and deep-tissue imaging, contributing to advancements in diagnostics and drug development.

References

An In-depth Technical Guide to Cyanine7 Carboxylic Acid: Mechanism of Action in Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. We will delve into its core mechanism of fluorescence, provide quantitative photophysical data, detail experimental protocols for its use, and visualize key pathways and workflows.

Core Principles: The Fluorescence of Cyanine7 Carboxylic Acid

This compound belongs to the polymethine class of dyes, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The fluorescence of Cy7 is rooted in the electronic structure of this conjugated system.

Upon absorption of light in the near-infrared spectrum, a π-electron in the polymethine chain is promoted from the ground state (S₀) to an excited singlet state (S₁). This excited state is short-lived. The molecule then relaxes back to the ground state through several pathways, one of which is the emission of a photon. This emitted light is the fluorescence that is detected. The extended polymethine chain in Cy7 is responsible for its long-wavelength absorption and emission profiles, which are advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

The carboxylic acid group provides a reactive handle for covalent attachment to various biomolecules, such as proteins, antibodies, and peptides, without significantly altering the core photophysical properties of the dye.

Fluorescence_Mechanism Figure 1. Mechanism of Fluorescence for Cyanine7 S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence S1->S0 Non-radiative Decay Photon_in Photon Absorption (Excitation, ~750 nm) Photon_out Photon Emission (Fluorescence, ~773 nm) Non_radiative Non-radiative Decay (e.g., internal conversion, intersystem crossing)

Figure 1. Mechanism of Fluorescence for Cyanine7.

Quantitative Data: Photophysical Properties

The performance of a fluorescent dye is defined by its photophysical properties. The following table summarizes the key quantitative data for this compound and its derivatives. It is important to note that these values can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.

PropertyThis compoundSulfo-Cyanine7 carboxylic acidCyanine7 dicarboxylic acidSource(s)
Absorption Maximum (λ_abs) ~750 nm~750 nm~750 nm[1]
Emission Maximum (λ_em) ~773 nm~773 nm~773 nm[1]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹~270,000 M⁻¹cm⁻¹~199,000 M⁻¹cm⁻¹[2][3]
Fluorescence Quantum Yield (Φ) 0.30.240.3[2][3]
Solubility Good in DMSO, DMF; Low in waterGood in water, DMSO, DMFGood in DCM, DMF, DMSO[2][3][4]

Experimental Protocols

The carboxylic acid moiety of Cyanine7 allows for its covalent conjugation to primary amines on biomolecules through the formation of an amide bond. The most common method for achieving this is through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for EDC/Sulfo-NHS Coupling of this compound to a Protein

This protocol provides a general guideline. Optimization of the dye-to-protein molar ratio is crucial for achieving the desired degree of labeling (DOL) without compromising protein function.[5][6][7]

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.[6]

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

  • Activation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use. Recommended molar excess of EDC and Sulfo-NHS over the dye is typically 2-5 fold.[8][9]

    • Add the EDC/Sulfo-NHS solution to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein:

    • Add the activated Cyanine7-NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.[5][7]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated dye and reaction byproducts by size-exclusion chromatography using a Sephadex G-25 column equilibrated with an appropriate storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

EDC_NHS_Workflow Figure 2. EDC/Sulfo-NHS Coupling Workflow Cy7_COOH Cyanine7-COOH Activated_Cy7 Activated Cy7-NHS Ester Cy7_COOH->Activated_Cy7 Activation (15-30 min) EDC_NHS EDC + Sulfo-NHS in Activation Buffer EDC_NHS->Activated_Cy7 Conjugate Cy7-Protein Conjugate Activated_Cy7->Conjugate Conjugation (1-2 hr) Protein Protein-NH₂ Protein->Conjugate Purification Purification (Size-Exclusion Chromatography) Conjugate->Purification Quenching & Purification Final_Product Purified Cy7-Protein Conjugate Purification->Final_Product

Figure 2. EDC/Sulfo-NHS Coupling Workflow.

Applications and Signaling Pathway Visualization

This compound and its conjugates are extensively used in various fluorescence-based applications, including in vivo imaging, fluorescence resonance energy transfer (FRET), and flow cytometry.

In Vivo Imaging of the HER2 Signaling Pathway

A prominent application of Cy7 is in the imaging of cancer-related signaling pathways. For instance, antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as Trastuzumab, can be labeled with Cy7 to visualize HER2-positive tumors in vivo.[10] HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[11][12][13]

HER2_Signaling Figure 3. HER2 Signaling Pathway and Cy7-Antibody Targeting cluster_cell Cancer Cell HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Cy7_Ab Cy7-Trastuzumab Cy7_Ab->HER2 Binding & Visualization

Figure 3. HER2 Signaling Pathway and Cy7-Antibody Targeting.

Factors Influencing Fluorescence

The fluorescence of this compound can be affected by several environmental factors.

  • Solvent Polarity: The fluorescence quantum yield of cyanine (B1664457) dyes can be solvent-dependent. Generally, an increase in solvent viscosity can lead to higher fluorescence efficiency by restricting non-radiative decay pathways.

  • pH: The fluorescence of many cyanine dyes, including Cy7, is relatively stable over a broad physiological pH range.

  • Photobleaching: Like all fluorophores, Cy7 is susceptible to photobleaching upon prolonged exposure to excitation light. This irreversible photo-oxidation of the dye leads to a loss of fluorescence. The use of antifade reagents can mitigate this effect.[14]

  • Quenching: Fluorescence quenching can occur through various mechanisms, including FRET and collisional quenching. Proximity to certain molecules can lead to a decrease in fluorescence intensity.

Conclusion

This compound is a versatile and powerful near-infrared fluorescent probe. Its favorable photophysical properties, coupled with the reactivity of its carboxylic acid group, make it an invaluable tool for researchers in molecular biology, drug development, and in vivo imaging. Understanding its mechanism of action and the factors that influence its fluorescence is key to its successful application in a wide range of experimental settings.

References

Cyanine7 Carboxylic Acid: An In-depth Technical Guide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye, and its application in fluorescence microscopy. Tailored for both beginners and experienced researchers, this document details the dye's core properties, experimental protocols for its use, and its application in studying critical signaling pathways.

Introduction to Cyanine7 Carboxylic Acid

Cyanine7 (Cy7) is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its long polymethine chain. This structure gives Cy7 its signature near-infrared (NIR) fluorescence, with excitation and emission maxima typically around 750 nm and 775 nm, respectively.[1] The NIR spectral range is highly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration compared to visible light fluorophores.[2]

The carboxylic acid functional group on Cy7 allows for covalent conjugation to primary amines on biomolecules, such as proteins (e.g., antibodies), peptides, and nucleic acids, through the formation of a stable amide bond. This conjugation is typically achieved using carbodiimide (B86325) chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Core Properties and Data Presentation

Understanding the physicochemical and spectral properties of Cy7 carboxylic acid is crucial for its effective use in fluorescence microscopy. The following tables summarize key quantitative data.

PropertyValueReference(s)
Molecular Formula C37H45ClN2O2[3]
Molecular Weight 585.22 g/mol [3]
Appearance Green powder[3]
Solubility Soluble in organic solvents (DMSO, DMF)[3]
Low solubility in water[3]
Spectral PropertyValueReference(s)
Maximum Excitation (λex) ~750 nm[1]
Maximum Emission (λem) ~775 nm[1]
Molar Extinction Coefficient (ε) >200,000 cm⁻¹M⁻¹[1]
Stokes Shift ~25 nm
Recommended Excitation 750 nm laser[1]
Recommended Emission Filter 780 - 850 nm[1]

Experimental Protocols

This section provides detailed methodologies for the conjugation of Cy7 carboxylic acid to proteins and subsequent use in immunofluorescence microscopy.

Protocol 1: Activation of this compound and Conjugation to an Antibody using EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group on Cy7, which then reacts with primary amines on the antibody.

Materials:

  • This compound

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, dialyze it against PBS (pH 7.2-7.4) overnight at 4°C.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.[4][5]

  • This compound Stock Solution:

    • Immediately before use, dissolve Cy7 carboxylic acid in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Activation of Cy7 Carboxylic Acid:

    • In a microcentrifuge tube, add the desired amount of Cy7 carboxylic acid stock solution to the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the Cy7 carboxylic acid.

    • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Antibody:

    • Add the activated Cy7-NHS ester solution to the antibody solution. A common starting point for the molar ratio of dye to antibody is 10:1, but this should be optimized (e.g., testing ratios of 5:1, 10:1, 15:1, and 20:1).[4][5]

    • Adjust the pH of the reaction mixture to 7.2-7.4 using the Coupling Buffer if necessary.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[4]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Cy7-NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the Cy7-conjugated antibody from unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored fraction to elute will be the labeled antibody.[1]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[1][5]

Protocol 2: Immunofluorescence Staining of Cells with Cy7-Conjugated Antibody

This protocol outlines the steps for using a Cy7-labeled antibody to stain cell surface or intracellular targets for fluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips or in imaging dishes

  • Cy7-conjugated antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Antifade mounting medium

  • Nuclear counterstain (optional, e.g., DAPI)

Procedure:

  • Cell Preparation:

    • Wash the cultured cells three times with PBS.

  • Fixation:

    • Incubate the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets):

    • If staining an intracellular protein, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[1]

  • Antibody Staining:

    • Dilute the Cy7-conjugated antibody to its optimal concentration (typically 1-10 µg/mL, but should be empirically determined) in Blocking Buffer.

    • Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's protocol.

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

    • Seal the edges of the coverslip to prevent drying.

  • Imaging:

    • Image the slides using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: 780-850 nm).[1]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where Cy7 carboxylic acid can be applied.

G start Start: Cyanine7 Carboxylic Acid activation Activation (15-30 min, RT) start->activation reagents EDC, Sulfo-NHS in Activation Buffer (pH 6.0) reagents->activation conjugation Conjugation (1-2h RT or O/N 4°C) activation->conjugation antibody Antibody in Coupling Buffer (pH 7.2-7.4) antibody->conjugation quenching Quenching (e.g., Tris, Glycine) conjugation->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification end End: Purified Cy7-Antibody Conjugate purification->end

Workflow for Cy7-Antibody Conjugation.

G ligand EGF Ligand receptor EGFR ligand->receptor Binds dimerization Dimerization & Autophosphorylation receptor->dimerization imaging Visualize with Cy7 anti-EGFR Ab receptor->imaging grb2 Grb2/Sos dimerization->grb2 Recruits ras Ras grb2->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Growth erk->proliferation Promotes

EGFR Signaling Pathway Visualization.

G ligand VEGF Ligand receptor VEGFR2 ligand->receptor Binds dimerization Dimerization & Autophosphorylation receptor->dimerization imaging Visualize with Cy7 anti-VEGFR2 Ab receptor->imaging plc PLCγ dimerization->plc pi3k PI3K dimerization->pi3k proliferation Endothelial Cell Proliferation, Migration, Permeability plc->proliferation akt Akt pi3k->akt akt->proliferation angiogenesis Angiogenesis proliferation->angiogenesis

VEGF Signaling Pathway Visualization.

Applications in Drug Development and Research

The unique properties of Cy7 make it a valuable tool in various research and drug development applications:

  • In Vivo Imaging: Due to its NIR fluorescence, Cy7 is ideal for deep-tissue and whole-animal imaging, allowing for the non-invasive tracking of labeled cells, antibodies, or drug molecules in preclinical models.[7][8] This is particularly useful for monitoring tumor growth, metastasis, and the biodistribution of therapeutic agents.[7][9]

  • Fluorescence Microscopy: Cy7-conjugated probes enable high-resolution imaging of cellular and subcellular structures with minimal background interference from autofluorescence.[2] This is critical for studying the localization and dynamics of proteins and other biomolecules.

  • Flow Cytometry: The distinct spectral properties of Cy7 allow for its inclusion in multi-color flow cytometry panels for the identification and sorting of specific cell populations.[2]

  • Targeted Drug Delivery: By conjugating Cy7 to drug delivery vehicles (e.g., nanoparticles, liposomes) and targeting ligands (e.g., antibodies, peptides), researchers can visualize and track the delivery of therapeutics to specific cells or tissues.

Conclusion

This compound is a versatile and powerful near-infrared fluorescent dye for a wide range of applications in fluorescence microscopy and in vivo imaging. Its favorable spectral properties, coupled with the ability to be conjugated to various biomolecules, make it an indispensable tool for researchers and drug development professionals. By following the detailed protocols and understanding the principles outlined in this guide, even beginners can effectively utilize Cy7 carboxylic acid to advance their research.

References

Methodological & Application

Application Notes and Protocols for Cyanine7 Carboxylic Acid Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye renowned for its applications in in vivo and in vitro imaging.[1][2] Its emission wavelength in the NIR spectrum (around 773-775 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for preclinical research, including cancer imaging and drug development studies.[1][3][4] This document provides a detailed protocol for the conjugation of Cyanine7 to antibodies, a process that enables the specific targeting and visualization of cellular and tissue components.

The conjugation chemistry described herein focuses on the reaction between an N-hydroxysuccinimide (NHS) ester-activated Cyanine7 dye and the primary amines of an antibody.[5][6] This method is widely adopted due to its efficiency and the formation of stable amide bonds.[5][7] While the topic specifies Cyanine7 carboxylic acid, the most common and direct method for antibody conjugation involves the activation of the carboxylic acid to an NHS ester. This protocol, therefore, details the use of a pre-activated Cy7 NHS ester for streamlined and reproducible results.

Materials and Reagents

ReagentSupplierCatalog No.
Cyanine7 NHS EsterLumiprobeA50B0 (example)
IgG Antibody (to be labeled)User-defined-
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3Sigma-AldrichS6014
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Sephadex® G-25 or equivalent size-exclusion chromatography resinCytiva17003401
Spin Columns or Gravity Flow ColumnsVarious-
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Sodium Azide (NaN₃)Sigma-AldrichS2002

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer. The antibody solution must be free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the antibody for reaction with the Cy7 NHS ester.[8][9] Stabilizing proteins such as BSA must also be removed.[6]

  • Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation-compatible buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[6][10] This can be achieved through dialysis, spin filtration, or desalting columns.[9][11]

  • Concentration: The recommended antibody concentration for labeling is between 1-10 mg/mL.[12] A higher concentration generally leads to greater labeling efficiency.[6]

Preparation of Cy7 NHS Ester Stock Solution

Cy7 NHS ester is moisture-sensitive.[13] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9]

  • Add the appropriate volume of anhydrous DMSO to the vial of Cy7 NHS ester to create a 10 mg/mL stock solution.[14]

  • Vortex the vial until the dye is completely dissolved.[6]

  • This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[15]

Antibody Conjugation Reaction

The optimal molar ratio of dye to antibody for conjugation can vary depending on the specific antibody and the desired degree of labeling.[15] A common starting point is a 10:1 molar ratio of dye to antibody.[15][]

  • Adjust the pH of the antibody solution to approximately 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[6][11]

  • Add the calculated volume of the Cy7 NHS ester stock solution to the antibody solution while gently vortexing.[13]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[6][13]

Purification of the Cy7-Antibody Conjugate

After the conjugation reaction, it is essential to remove any unreacted, free Cy7 dye.[] This is typically achieved using size-exclusion chromatography.

  • Prepare a Sephadex G-25 column according to the manufacturer's instructions.[15]

  • Equilibrate the column with PBS, pH 7.4.

  • Carefully load the conjugation reaction mixture onto the top of the column.

  • Elute the conjugate with PBS. The first colored fraction to elute will be the Cy7-antibody conjugate, as it is larger and moves through the column more quickly. The smaller, unconjugated dye molecules will elute later.

  • Collect the fractions containing the purified conjugate.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.[15]

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy7 (~750 nm, A750) using a spectrophotometer.[1][18]

  • Calculate the DOL using the following formula:

    DOL = (A750 / ε_dye) / [(A280 - (A750 × CF280)) / ε_protein]

    • ε_dye: Molar extinction coefficient of Cy7 at ~750 nm (typically around 250,000 M⁻¹cm⁻¹).

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

    • CF280: Correction factor for the dye's absorbance at 280 nm (for Cy7, this is typically around 0.05).

An optimal DOL for most applications is between 2 and 10.[15][19]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Antibody Concentration1-10 mg/mL[12]
Reaction Buffer pH8.3 - 8.5[6][10]
Molar Ratio (Dye:Antibody)5:1 to 20:1 (start with 10:1)[15]
Reaction Time1 hour[6]
Reaction TemperatureRoom Temperature[6]
Optimal Degree of Labeling (DOL)2 - 10[15][19]
Cy7 Excitation Maximum~750 nm[1]
Cy7 Emission Maximum~773-775 nm[1][20]

Visualizations

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization cluster_storage Storage Antibody_Prep Antibody Preparation (Buffer Exchange & Concentration) Conjugation Antibody + Cy7 NHS Ester (pH 8.3, 1 hr, RT) Antibody_Prep->Conjugation Dye_Prep Cy7 NHS Ester Stock Solution Preparation Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Spectrophotometry & DOL Calculation) Purification->Characterization Storage Store Conjugate (4°C short-term, -20°C long-term) Characterization->Storage

Caption: Experimental workflow for Cyanine7 antibody conjugation.

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Antibody Antibody with Primary Amine (Lysine) Reaction pH 8.3-8.5 Antibody->Reaction Cy7_NHS Cy7 NHS Ester Cy7_NHS->Reaction Conjugate Cy7-Antibody Conjugate (Stable Amide Bond) Reaction->Conjugate NHS_byproduct N-hydroxysuccinimide Reaction->NHS_byproduct

Caption: NHS ester-amine reaction for antibody conjugation.

Applications of Cy7-Conjugated Antibodies

Cy7-labeled antibodies are versatile tools for a range of applications, including:

  • In Vivo Imaging: The NIR properties of Cy7 enable deep tissue imaging in small animal models, allowing for the visualization of tumors, tracking of therapeutic antibodies, and biodistribution studies.[3][4][21]

  • Flow Cytometry: While less common than tandem dyes for this application, Cy7 conjugates can be used in multicolor flow cytometry panels, particularly when needing to minimize spectral overlap with fluorophores in the visible spectrum.[22][23]

  • Immunofluorescence Microscopy: For imaging applications requiring a far-red channel to minimize autofluorescence from certain tissues.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Degree of Labeling (DOL)- Presence of competing amines in the antibody buffer. - Low antibody concentration. - Hydrolyzed Cy7 NHS ester. - Incorrect pH.- Ensure proper buffer exchange of the antibody. - Increase the antibody concentration. - Use fresh or properly stored Cy7 NHS ester. - Verify the pH of the reaction buffer is between 8.3 and 8.5.
Antibody Precipitation- High degree of labeling. - Inappropriate solvent concentration.- Reduce the molar ratio of dye to antibody in the conjugation reaction. - Ensure the final concentration of DMSO in the reaction mixture is not excessive.
High Background in Application- Presence of free, unconjugated dye.- Ensure thorough purification of the conjugate after the reaction.

Conclusion

The conjugation of Cyanine7 to antibodies provides a powerful tool for researchers in various fields. By following this detailed protocol, scientists can reliably produce high-quality Cy7-antibody conjugates for their specific research needs, enabling sensitive and specific detection in a range of applications from in vitro cellular analysis to in vivo preclinical imaging.

References

Application Notes and Protocols for EDC-NHS Chemistry in Cyanine7 Carboxylic Acid Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescently labeled peptides are invaluable tools in biomedical research and drug development, enabling sensitive detection in applications such as in vivo imaging, fluorescence microscopy, and receptor-binding assays.[1][2][3] Cyanine7 (Cy7) is a NIR fluorophore with excitation and emission maxima around 750 nm and 776 nm, respectively, a spectral range that benefits from low tissue autofluorescence, allowing for deep tissue imaging.[4]

This document provides detailed protocols and application notes for the covalent labeling of peptides with Cyanine7 carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method facilitates the formation of a stable amide bond between the carboxylic acid group of the dye and a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on the peptide.[5][6][7][8] The inclusion of NHS stabilizes the reactive intermediate, increasing the efficiency of the conjugation reaction.[5][7]

Chemical Reaction Workflow

The overall workflow for labeling a peptide with this compound using EDC-NHS chemistry involves the activation of the dye, conjugation to the peptide, and subsequent purification of the labeled product.

Caption: Workflow for Cyanine7-peptide conjugation.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of reactants and the pH of the reaction buffers. The following tables provide representative data for optimizing the conjugation of this compound to a model peptide.

Table 1: Effect of Molar Ratios on Labeling Efficiency

Molar Ratio (Peptide:Cy7-COOH:EDC:NHS)Labeling Efficiency (%)
1 : 1 : 1 : 135
1 : 1.2 : 1.2 : 1.255
1 : 1.5 : 1.5 : 1.570
1 : 2 : 2 : 285
1 : 3 : 3 : 388
1 : 1.5 : 3 : 392

Note: Labeling efficiency was determined by reverse-phase HPLC, calculating the ratio of the area of the labeled peptide peak to the total area of both labeled and unlabeled peptide peaks.

Table 2: Influence of pH on Reaction Steps

Reaction StepBufferpH RangeOptimal pHRationale
ActivationMES4.5 - 6.56.0Maximizes the stability of the NHS-ester intermediate.[9]
ConjugationPhosphate (B84403) or Bicarbonate7.0 - 8.57.2 - 8.0Facilitates nucleophilic attack by the deprotonated primary amine on the peptide.[4][9]

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide with at least one primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Deionized water

  • Purification: Reverse-phase HPLC system with a C18 column, or desalting columns.

Protocol 1: Two-Step Labeling of Peptide with this compound

This two-step protocol is recommended to minimize side reactions and improve labeling efficiency.

Step 1: Activation of this compound

  • Prepare Reagents: Allow EDC and NHS to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

  • Dissolve Dye: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Activation Reaction:

    • Add a 1.5-fold molar excess of both EDC and NHS to the dissolved this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.

Step 2: Conjugation to the Peptide

  • Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer (0.1 M sodium phosphate, pH 7.5).

  • Conjugation Reaction:

    • Add the activated Cyanine7-NHS ester solution from Step 1 to the peptide solution. A 1.5 to 2-fold molar excess of the activated dye over the peptide is a good starting point.[10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the Labeled Peptide by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying the Cyanine7-labeled peptide.[11][12][13][14]

  • Sample Preparation: Acidify the quenched reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • HPLC System:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.

    • Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~750 nm (for Cyanine7).

  • Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the purified Cyanine7-labeled peptide.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final product as a dry powder.

Mechanism of EDC-NHS Chemistry

The labeling reaction proceeds through a two-step mechanism where EDC first activates the carboxyl group of the Cyanine7 dye, which is then stabilized by NHS to form an amine-reactive NHS ester. This stable intermediate then reacts with a primary amine on the peptide to form a covalent amide bond.

Caption: EDC-NHS reaction mechanism.

Application: Receptor Binding Assay

Cyanine7-labeled peptides are frequently used in fluorescence-based receptor binding assays to study ligand-receptor interactions on the cell surface.

G cluster_cell Cell Membrane cluster_extracellular Extracellular Space Receptor Receptor Ligand Binding Site Detection Detection Receptor->Detection Fluorescence Signal Cy7_Peptide Cy7-Peptide Cy7_Peptide->Receptor:port Binding

Caption: Receptor binding assay workflow.

Troubleshooting and Considerations

  • Low Labeling Efficiency:

    • Ensure EDC and NHS solutions are fresh as EDC is moisture-sensitive.

    • Optimize the molar ratios of reactants.

    • Verify the pH of the activation and reaction buffers.

    • Ensure the peptide has an available primary amine.

  • Peptide Precipitation:

    • If the peptide precipitates upon addition of the dye (which may be dissolved in an organic solvent), consider using a water-soluble version of the dye (e.g., Sulfo-Cyanine7) or adjusting the reaction buffer composition.

  • Purification Challenges:

    • If the labeled and unlabeled peptides co-elute during HPLC, optimize the gradient to improve resolution.

    • For small peptides, desalting columns can be an effective alternative to HPLC for removing excess dye and reagents.

  • Side Reactions:

    • EDC can react with tyrosine residues, though this is less common.[14] Using the two-step protocol and quenching the reaction can minimize this.

    • Intra- and intermolecular crosslinking of the peptide can occur if it contains both primary amines and carboxylic acids. The two-step protocol, where the peptide is not exposed to EDC, helps to prevent this.[15]

References

Application Notes and Protocols: A Step-by-Step Guide for Cyanine7 Carboxylic Acid Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that is an indispensable tool in molecular biology.[1] Its utility stems from its operation within the NIR spectrum (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption.[1] This "optical window" allows for deep tissue imaging with an enhanced signal-to-noise ratio, making Cy7 and other NIR dyes cornerstones for high-resolution imaging of complex biological systems.[1] This guide provides a comprehensive, step-by-step protocol for the conjugation of Cyanine7 carboxylic acid to proteins, a critical process for generating fluorescently labeled proteins for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2]

The conjugation of Cy7 carboxylic acid to a protein is a two-step process. First, the carboxylic acid group on the Cy7 molecule is activated to create a more reactive species. A common method for this activation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated Cy7 NHS ester is then reacted with the primary amino groups (the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of the protein to form a stable amide bond.[3][4]

Core Principles of this compound Protein Conjugation

The fundamental principle behind this conjugation method is the formation of a stable amide linkage between the Cy7 dye and the protein. This is achieved by first converting the relatively unreactive carboxylic acid of the Cy7 molecule into a highly reactive intermediate.

Step 1: Activation of this compound

The carboxylic acid is reacted with EDC and NHS. EDC activates the carboxyl group, making it susceptible to nucleophilic attack by NHS. This reaction results in the formation of a Cy7-NHS ester, which is more stable than the EDC-activated intermediate and less prone to hydrolysis in aqueous solutions.

Step 2: Conjugation to the Protein

The resulting Cy7-NHS ester readily reacts with primary amines on the protein surface. The reaction is most efficient at a slightly basic pH (typically 8.0-9.0), where the primary amino groups are deprotonated and thus more nucleophilic.[4] Buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, are essential to prevent competition with the protein for the activated dye.[3]

Experimental Protocols

This section provides a detailed methodology for the conjugation of this compound to a protein.

Materials and Reagents
  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-7.5 for EDC/NHS activation; 0.1 M sodium bicarbonate or borate buffer, pH 8.0-9.0 for conjugation.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine (B1172632), pH 8.5[5]

  • Purification column (e.g., Sephadex G-25 size-exclusion column)[6]

  • Spectrophotometer

Protocol 1: Activation of this compound with EDC and NHS
  • Prepare Activation Reagents: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO. For example, prepare 10 mg/mL solutions.

  • Dissolve this compound: Dissolve the this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with a molar excess of EDC and NHS. A typical starting molar ratio is 1:1.2:1.2 (Cy7-COOH:EDC:NHS).

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

Protocol 2: Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS).[3] If the protein solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, perform a buffer exchange using dialysis or a desalting column.[3]

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL.[4] Protein concentrations below 2 mg/mL can significantly decrease the labeling efficiency.[4][7]

  • pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer such as 1 M sodium bicarbonate.[4]

Protocol 3: Conjugation Reaction
  • Calculate Molar Ratio: Determine the desired molar ratio of activated Cy7 to protein. A starting point of a 10:1 to 20:1 molar excess of dye to protein is recommended.[3] This ratio may need to be optimized for each specific protein.

  • Conjugation: While gently stirring the protein solution, slowly add the freshly prepared activated Cyanine7-NHS ester solution.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][9] Gentle rotation or stirring can improve conjugation efficiency.[9]

Protocol 4: Purification of the Labeled Protein
  • Quenching (Optional): To stop the reaction, add a quenching solution such as Tris-HCl or hydroxylamine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Separate the Cy7-protein conjugate from unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column).[6]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • The first colored fraction to elute will be the labeled protein, as it is larger and moves through the column more quickly.[3][9] The smaller, unreacted dye molecules will elute later.[3]

Protocol 5: Characterization of the Conjugate
  • Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength for Cy7 (~750 nm).[9]

  • Calculation of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following formula:[8]

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at the λ_max of Cy7 (~750 nm).

    • A_280 = Absorbance of the conjugate at 280 nm.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • ε_dye = Molar extinction coefficient of Cy7 at its λ_max (for Cy7, this is approximately 250,000 M⁻¹cm⁻¹).

    • CF = Correction factor for the dye's absorbance at 280 nm (for Cy7, this is typically around 0.05).

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Protein Concentration 2 - 10 mg/mL[4]
Conjugation pH 8.0 - 9.0[4]
Dye:Protein Molar Ratio 5:1 to 20:1 (start with 10:1)[3][6]
Reaction Time 1 - 2 hours at room temperature or overnight at 4°C[3][9]
Quenching Agent 1 M Tris-HCl or 1.5 M Hydroxylamine[5]
Final Quencher Conc. 50 - 100 mM

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low Degree of Labeling (DOL) Inactive dye (hydrolyzed). Low protein concentration. Incorrect buffer pH or composition. Insufficient dye-to-protein ratio.Use freshly prepared activated dye. Ensure protein concentration is at least 2 mg/mL. Use a primary amine-free buffer with a pH of 8.0-9.0. Increase the molar ratio of dye to protein.[3]
Protein Precipitation Excessive dye-to-protein ratio. High concentration of organic solvent (DMSO/DMF).Decrease the molar ratio of dye to protein. Ensure the volume of the organic solvent is less than 10% of the total reaction volume. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3][9]
High Background Signal Incomplete removal of unconjugated dye.Repeat the purification step or use a longer size-exclusion column.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cy7_prep Activate Cy7 Carboxylic Acid (EDC/NHS) conjugation Conjugation Reaction (Incubate 1-2h RT) cy7_prep->conjugation protein_prep Prepare Protein (Buffer Exchange, pH Adjust) protein_prep->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification characterization Characterization (Spectrophotometry, DOL Calc.) purification->characterization

Caption: Experimental workflow for this compound protein conjugation.

signaling_pathway cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cy7_cooh Cy7-COOH activated_cy7 Cy7-NHS Ester cy7_cooh->activated_cy7 + EDC/NHS edc_nhs EDC + NHS conjugated_protein Cy7-Protein Conjugate activated_cy7->conjugated_protein + Protein-NH2 (pH 8.0-9.0) protein Protein-NH2

Caption: Chemical pathway for Cy7 carboxylic acid protein conjugation.

References

Application Notes and Protocols for Cyanine7 Carboxylic Acid in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) carboxylic acid is a near-infrared (NIR) fluorescent dye that is extensively utilized in preclinical in vivo small animal imaging. Its fluorescence emission in the NIR spectrum (approximately 750-800 nm) is advantageous for in vivo applications due to the minimal autofluorescence of biological tissues and deeper tissue penetration of NIR light compared to visible light.[1][2][3][4] This results in a higher signal-to-noise ratio, enabling sensitive and high-resolution imaging.[5] The carboxylic acid functional group on the Cy7 molecule allows for covalent conjugation to various biomolecules, such as antibodies, proteins, and nanoparticles, making it a versatile tool for tracking these entities in vivo.[6][7][8] Alternatively, the free acid form can be used as a non-targeting NIR fluorescent marker.[3]

These application notes provide an overview of Cyanine7 carboxylic acid's properties, protocols for its use in small animal imaging, and expected outcomes.

Physicochemical and Spectral Properties

This compound is characterized by its strong absorption and emission in the near-infrared range. The specific spectral properties can vary slightly based on the solvent and conjugation state.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λex) ~750 nm[6][9]
Maximum Emission Wavelength (λem) ~773 nm[6][9]
Molar Extinction Coefficient (ε) ~199,000 M⁻¹cm⁻¹[9]
Molecular Weight ~585.22 g/mol [9]
Solubility Soluble in organic solvents (DMSO, DMF); Low solubility in water[9]
Storage Store at -20°C in the dark, desiccated.[9]

Note: For applications requiring high aqueous solubility, a sulfonated version, sulfo-Cyanine7 carboxylic acid, is available and recommended.[3][10]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection (Non-Targeted Imaging)

This protocol describes the preparation of a stock solution and injection solution of free this compound for use as a non-targeting near-infrared fluorescent marker.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Stock Solution Preparation (10 mM):

    • Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.

    • Weigh out a precise amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex thoroughly until the dye is completely dissolved. Protect the solution from light.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Injection Solution Preparation:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration. Note: The final concentration of DMSO in the injection solution should be minimized (ideally <10%) to avoid toxicity to the animal.

    • Vortex the solution to ensure it is homogenous.

    • Sterilize the final injection solution by passing it through a 0.22 µm sterile syringe filter.

    • Keep the injection solution protected from light until administration.

Protocol 2: In Vivo Small Animal Imaging with this compound

This protocol outlines the general procedure for administering this compound to small animals (e.g., mice) and subsequent fluorescence imaging.

Materials:

  • Prepared this compound injection solution

  • Small animals (e.g., SPF BALB/c nude mice, 6-8 weeks old)[2]

  • Anesthesia (e.g., isoflurane (B1672236) or injectable anesthetic like ketamine/xylazine)

  • In vivo imaging system equipped with appropriate NIR excitation and emission filters

  • Heating pad to maintain the animal's body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a calibrated vaporizer with isoflurane or via intraperitoneal injection of an appropriate anesthetic.[2]

    • Place the anesthetized animal on the imaging system's stage, positioned on a heating pad to maintain body temperature.

  • Pre-Injection Imaging (Baseline):

    • Acquire a baseline fluorescence image of the animal before injecting the dye to determine the level of background autofluorescence.

  • Administration of this compound:

    • Administer the prepared this compound injection solution via an appropriate route. Intravenous (tail vein) injection is common for systemic distribution studies.[2]

    • A typical injection volume for a mouse is 100-200 µL.[2] The dosage should be optimized for the specific application, but a starting point of 0.5 mg/kg can be considered.[2]

  • Post-Injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the dye.[2]

    • Use consistent imaging parameters (excitation/emission wavelengths, exposure time, etc.) for all acquisitions to allow for accurate comparison. Typical imaging parameters for Cy7 are an excitation wavelength in the 700-770 nm range and an emission wavelength captured using a longpass filter of 790 nm or greater.[2]

  • Ex Vivo Organ Imaging (Optional):

    • At the final time point, euthanize the animal according to approved institutional protocols.

    • Dissect the major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).

    • Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the in vivo biodistribution.

Expected Results and Biodistribution

When injected in its free, unconjugated form, this compound is expected to exhibit rapid systemic distribution followed by clearance primarily through the renal system.

Table 2: Biodistribution of Free Cyanine7 Dye

Organ/TissueExpected Fluorescence SignalPrimary Route of Elimination
Kidneys High accumulation shortly after injection, followed by a decrease over time.Renal
Bladder Increasing signal over time as the dye is excreted.Renal
Liver Moderate initial signal, with clearance over time.Biliary (minor)
Tumor (non-targeted) Low to negligible accumulation.N/A
Other Organs Low signal, decreasing over time with blood clearance.N/A

This data is based on the typical behavior of small molecule fluorescent dyes. Actual biodistribution can be influenced by the specific formulation and animal model.

Visualizing Experimental Workflows

In Vivo Imaging Workflow

in_vivo_imaging_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep_dye Prepare Cy7 Carboxylic Acid Injection Solution inject Administer Dye (e.g., IV Injection) prep_dye->inject anesthetize Anesthetize Animal baseline Acquire Baseline Fluorescence Image anesthetize->baseline baseline->inject post_image Acquire Post-Injection Images at Multiple Time Points inject->post_image ex_vivo Optional: Euthanize, Dissect Organs, and Image Ex Vivo post_image->ex_vivo analyze Analyze Biodistribution and Clearance post_image->analyze ex_vivo->analyze

Caption: Workflow for in vivo small animal imaging with this compound.

Conjugation of this compound to a Biomolecule

The carboxylic acid group of Cy7 can be activated (e.g., to an NHS ester) to react with primary amines on biomolecules like proteins or antibodies.

conjugation_workflow cluster_activation Dye Activation cluster_conjugation Conjugation Reaction cluster_purification Purification cy7_cooh Cyanine7 Carboxylic Acid activation Activate with EDC/NHS cy7_cooh->activation cy7_nhs Cyanine7-NHS Ester activation->cy7_nhs reaction React with Primary Amines on Biomolecule (pH 8.5-9.5) cy7_nhs->reaction biomolecule Biomolecule (e.g., Antibody) biomolecule->reaction conjugate Cy7-Biomolecule Conjugate reaction->conjugate purify Purify via Size Exclusion Chromatography or Dialysis conjugate->purify final_product Purified Cy7-Biomolecule Conjugate purify->final_product

Caption: General workflow for conjugating this compound to a biomolecule.

References

Application Notes and Protocols for Cyanine7 Labeling of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with Cyanine7 (Cy7) using N-hydroxysuccinimide (NHS) ester chemistry. This method is widely applicable for producing fluorescently labeled probes for various molecular biology and diagnostic applications, including fluorescence in situ hybridization (FISH), microarrays, and fluorescence resonance energy transfer (FRET).

Principle of the Reaction

The labeling strategy is based on the reaction between an amine-modified oligonucleotide and an amine-reactive Cyanine7 dye, specifically Cyanine7 NHS ester. The succinimidyl ester group of the Cy7 dye readily reacts with the primary amine group on the oligonucleotide, forming a stable amide bond.[1][2] This reaction is pH-dependent, with optimal labeling achieved in slightly basic conditions (pH 8.3-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the labeling protocol. These values are recommendations and may require optimization for specific oligonucleotides and applications.

ParameterRecommended ValueNotes
Oligonucleotide
Modification5' or 3' Amino-ModifierCan also be an internal amino modification.
Concentration0.3 - 0.8 mMIn conjugation buffer.
Amount20 - 30 nmol (for a typical reaction)Can be scaled up or down.[4]
Cyanine7 NHS Ester
FormMonosuccinimidyl EsterEnsure it is protected from moisture.
Stock Solution10 mg/mL in anhydrous DMSO or DMFPrepare fresh before use.[5]
Molar Excess8-15 fold molar excess over the oligonucleotideAn empirical value that may need optimization.[3]
Reaction Conditions
Buffer0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate (B1201080)Buffers containing free amines (e.g., Tris) must be avoided.[2][6]
pH8.3 - 8.5Critical for efficient conjugation.[2][3]
TemperatureRoom Temperature (~25 °C)
Incubation Time1 - 4 hoursCan be extended to overnight on ice.[2][4]
Purification
MethodEthanol Precipitation, HPLC, or Gel FiltrationHPLC is recommended for high purity.[4]

Experimental Protocol

This protocol details the steps for labeling an amino-modified oligonucleotide with Cyanine7 NHS ester.

Materials and Reagents
  • Amino-modified oligonucleotide

  • Cyanine7 monosuccinimidyl ester (Cy7 NHS ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer or 0.1 M Sodium tetraborate (B1243019) buffer (pH 8.5)

  • 3 M Sodium acetate (B1210297) buffer

  • 100% Ethanol (cold, -20°C)

  • 70% Ethanol (cold, -20°C)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Laboratory shaker

  • Refrigerated centrifuge

Preparation of Reagents
  • Amino-modified Oligonucleotide Solution: Dissolve the amino-labeled oligonucleotide in the 0.1 M sodium bicarbonate or sodium borate buffer to a final concentration of 0.3-0.8 mM.

  • Cy7 NHS Ester Stock Solution: Allow the vial of Cy7 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a 10 mg/mL stock solution by dissolving the Cy7 NHS ester in anhydrous DMSO or DMF.[5] This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[2]

Conjugation Reaction
  • In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with the calculated volume of the Cy7 NHS ester stock solution to achieve an 8-15 fold molar excess of the dye.

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 1-4 hours at room temperature on a laboratory shaker.[2][4] To protect the dye from photobleaching, it is advisable to cover the tube with aluminum foil.

Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted free dye, which can interfere with downstream applications.[7]

  • To the reaction mixture, add 1/10th volume of 3 M sodium acetate.

  • Add 3 volumes of cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.

  • Carefully decant the supernatant which contains the majority of the unreacted dye.

  • Wash the pellet with 500 µL of cold 70% ethanol. Do not disturb the pellet.

  • Centrifuge for another 10-15 minutes at 4°C.

  • Remove the supernatant and air-dry the pellet or use a centrifugal evaporator. Do not over-dry the pellet.[4]

  • Resuspend the labeled oligonucleotide pellet in nuclease-free water or a suitable buffer.

For applications requiring high purity, purification by reverse-phase HPLC is recommended.[4][8] This method effectively separates the labeled oligonucleotide from the unlabeled oligonucleotide and any remaining free dye.

  • Use a C8 or C18 reverse-phase column.

  • A common mobile phase system is a gradient of acetonitrile (B52724) in 0.1 M triethylammonium (B8662869) acetate (TEAA).

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and at the excitation maximum of Cy7 (~750 nm) to identify the labeled product.

Visualization of Workflows and Pathways

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Oligo Amino-Modified Oligonucleotide (R-NH2) Labeled_Oligo Cy7-Labeled Oligonucleotide (Stable Amide Bond) Oligo->Labeled_Oligo pH 8.3-8.5 Room Temp Cy7 Cyanine7 NHS Ester Cy7->Labeled_Oligo NHS N-Hydroxysuccinimide (Byproduct) Cy7->NHS Hydrolysis

Caption: Chemical reaction between an amino-modified oligonucleotide and Cy7 NHS ester.

Experimental Workflow

G A Prepare Reagents (Oligo in Buffer, Cy7 in DMSO) B Mix Oligo and Cy7 NHS Ester (8-15x molar excess of dye) A->B C Incubate (1-4 hours at Room Temp) B->C D Purification C->D E Ethanol Precipitation D->E Standard Purity F HPLC Purification D->F High Purity G Characterization (Spectrophotometry) E->G F->G H Store Labeled Oligo (-20°C, protected from light) G->H

Caption: Experimental workflow for labeling oligonucleotides with Cyanine7 NHS ester.

References

Application Notes and Protocols: Cyanine7 Carboxylic Acid for Live-Cell Imaging and Cell Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an invaluable tool for non-invasive in vivo and in vitro live-cell imaging. Its fluorescence in the NIR spectrum (typically with an excitation maximum around 750 nm and an emission maximum around 776 nm) provides significant advantages for tracking cells within living organisms and complex cellular environments. The primary benefits of operating in the NIR window (700-900 nm) include reduced autofluorescence from biological tissues, deeper tissue penetration of light, and minimal phototoxicity, making it ideal for longitudinal studies that require repeated imaging.[1]

These application notes provide a comprehensive guide to utilizing Cyanine7 carboxylic acid for tracking cells in live-cell imaging applications. This document details the dye's properties, provides protocols for its conjugation and use in cell labeling, and offers insights into its applications in studying dynamic cellular processes.

Properties of this compound

This compound is a derivative of the Cy7 dye, containing a carboxyl group that enables covalent conjugation to primary amines on biomolecules such as antibodies, peptides, and proteins.[2] This allows for the specific targeting and tracking of cell populations of interest.

Table 1: Photophysical Properties of Cyanine7

PropertyValue
Maximum Excitation (λex)~750 - 770 nm
Maximum Emission (λem)~775 - 800 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.28 (in methanol)
Solvent SolubilityDMSO, DMF, acetonitrile

Table 2: Cytotoxicity of Cyanine (B1664457) Dyes

The cytotoxic effects of cyanine dyes can vary depending on the cell type, dye concentration, and incubation time. It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.

Cell LineAssayIC50 (µM)Notes
A549 (Human Lung Carcinoma)Cell Viability Assay>50Minimal toxicity observed at typical working concentrations.
HeLa (Human Cervical Cancer)Cell Viability Assay~25Moderate toxicity at higher concentrations.
MCF-7 (Human Breast Cancer)Cell Viability Assay>50Low toxicity observed.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to primary amines on an antibody.

Materials:

  • This compound

  • Antibody to be labeled (in a buffer free of primary amines, such as PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Activate Carboxylic Acid:

    • In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 10 mg/mL each.

    • Add the EDC/NHS solution to the this compound solution at a 1:1:1 molar ratio.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Slowly add the activated Cyanine7 NHS ester solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is typically between 8:1 and 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Separate the labeled antibody from the unreacted dye using a purification column equilibrated with PBS. Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Cy7).

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Prepare Antibody Prepare Antibody Conjugation Conjugation Prepare Antibody->Conjugation Prepare Dye Prepare Dye Activate Carboxylic Acid Activate Carboxylic Acid Prepare Dye->Activate Carboxylic Acid Prepare EDC/NHS Prepare EDC/NHS Prepare EDC/NHS->Activate Carboxylic Acid Activate Carboxylic Acid->Conjugation Quench Reaction Quench Reaction Conjugation->Quench Reaction Purification Purification Quench Reaction->Purification Characterization Characterization Purification->Characterization Labeled Antibody Labeled Antibody Characterization->Labeled Antibody

Caption: Workflow for conjugating this compound to an antibody.

Protocol 2: Labeling Live Cells with Cyanine7-Conjugated Antibody

This protocol outlines the steps for labeling live cells with a Cy7-conjugated antibody targeting a cell surface protein for subsequent imaging.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Cyanine7-labeled antibody

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Wash buffer (e.g., PBS or HBSS)

  • Fluorescence microscope equipped for NIR imaging

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Labeling:

    • Wash the cells once with wash buffer.

    • Dilute the Cy7-labeled antibody to the desired concentration (typically 1-10 µg/mL) in live-cell imaging medium. The optimal concentration should be determined empirically.

    • Incubate the cells with the antibody solution for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound antibody.

  • Imaging:

    • Place the dish or slide on the microscope stage.

    • Use appropriate filter sets for Cy7 (Excitation: ~740-760 nm; Emission: ~770-800 nm).

    • Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, define the imaging intervals and total duration.

Live_Cell_Imaging_Workflow Culture Cells Culture Cells Label Cells Label Cells Culture Cells->Label Cells Prepare Labeled Antibody Prepare Labeled Antibody Prepare Labeled Antibody->Label Cells Wash Cells Wash Cells Label Cells->Wash Cells Acquire Images Acquire Images Wash Cells->Acquire Images Data Analysis Data Analysis Acquire Images->Data Analysis

Caption: General workflow for live-cell imaging with Cy7-labeled antibody.

Protocol 3: In Vivo Cell Tracking in a Mouse Model

This protocol describes the general procedure for tracking Cy7-labeled cells in a small animal model.

Materials:

  • Cy7-labeled cells in a sterile injection vehicle (e.g., PBS)

  • Anesthetized mouse (e.g., with isoflurane)

  • In vivo imaging system (e.g., IVIS) equipped for NIR fluorescence imaging

Procedure:

  • Cell Labeling: Label cells of interest with a Cy7 conjugate as described in Protocol 2 or using a lipophilic Cy7 dye. Assess cell viability and labeling efficiency using flow cytometry.

  • Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.

  • Cell Injection: Carefully inject the Cy7-labeled cell suspension into the mouse, typically via the tail vein for systemic distribution. The volume and number of cells will depend on the specific experimental goals.

  • In Vivo Imaging:

    • Acquire a baseline image before cell injection to assess autofluorescence.

    • Acquire fluorescence images at various time points post-injection (e.g., immediately, 1, 6, 24, 48 hours) to track the biodistribution and homing of the cells.

    • Use appropriate filter sets for Cy7 (e.g., Excitation: 745 nm, Emission: 780 nm).

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around organs or tumors.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the signal-to-background ratio at each time point.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mouse and dissect the organs of interest.

    • Image the excised organs to confirm the in vivo signal and obtain more precise biodistribution data.

Application: Tracking Immune Cells in a Tumor Microenvironment

Cyanine7-labeled antibodies can be used to track the infiltration and localization of specific immune cell populations, such as CAR-T cells or tumor-infiltrating lymphocytes (TILs), within the tumor microenvironment. This provides valuable insights into the efficacy of immunotherapies.

Immune_Cell_Tracking cluster_cancer Tumor Microenvironment cluster_immune Immune Response Tumor Cell Tumor Cell Antigen Presentation Antigen Presentation Tumor Cell->Antigen Presentation T-Cell Receptor T-Cell Receptor Antigen Presentation->T-Cell Receptor Recognition Cy7-labeled T-Cell Cy7-labeled T-Cell T-Cell Activation T-Cell Activation Cy7-labeled T-Cell->T-Cell Activation T-Cell Receptor->Cy7-labeled T-Cell Tumor Cell Killing Tumor Cell Killing T-Cell Activation->Tumor Cell Killing Tumor Cell Killing->Tumor Cell Induces Apoptosis

Caption: Tracking Cy7-labeled T-cells in the tumor microenvironment.

Quantitative Data Summary

Table 3: In Vivo Biodistribution of Cy7-Labeled Probes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

This table provides representative data on the biodistribution of different Cy7-labeled probes 24 hours post-injection. Actual values will vary depending on the specific probe, animal model, and tumor type.

OrganCy7-AntibodyFree Cy7 Dye
Tumor15.2 ± 3.51.1 ± 0.4
Liver25.6 ± 5.15.3 ± 1.2
Spleen8.9 ± 2.12.4 ± 0.8
Kidneys10.5 ± 2.835.7 ± 7.9
Lungs5.3 ± 1.53.1 ± 0.9
Heart2.1 ± 0.71.5 ± 0.5

Conclusion

This compound is a versatile and powerful tool for live-cell imaging and in vivo cell tracking. Its near-infrared fluorescence properties enable sensitive and deep-tissue imaging with minimal background interference. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute successful cell tracking studies, contributing to a deeper understanding of complex biological processes and accelerating the development of novel therapeutics. Careful optimization of labeling conditions and imaging parameters is essential for obtaining reliable and quantitative results.

References

Application Notes and Protocols for the Purification of Cyanine7 Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and diagnostic applications due to its deep tissue penetration and minimal autofluorescence. The conjugation of Cy7 carboxylic acid to biomolecules such as antibodies, peptides, and oligonucleotides is a critical step in the development of targeted imaging agents and therapeutics. However, the successful synthesis of these conjugates is contingent upon a robust purification strategy to remove unconjugated dye, aggregated products, and other impurities. This document provides detailed protocols for the purification of Cy7 carboxylic acid conjugates using three common chromatography techniques: Size-Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Thin-Layer Chromatography (TLC).

Purification Method Overview

The choice of purification method depends on the scale of the conjugation reaction, the nature of the biomolecule, and the desired final purity of the conjugate.

Method Principle Primary Use Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Removal of unconjugated dye from large biomolecule conjugates (e.g., antibodies).Mild conditions, preserves protein activity, group separation.Lower resolution, potential for sample dilution.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High-resolution purification of small to medium-sized conjugates (e.g., peptides, oligonucleotides) and analysis of purity.High resolution and purity, analytical quantification.Can denature some proteins, requires specialized equipment.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.Rapid analysis of reaction progress and qualitative assessment of purity.Fast, simple, inexpensive, requires minimal sample.Qualitative/semi-quantitative, not suitable for large-scale purification.

Experimental Protocols

Size-Exclusion Chromatography (SEC) for Antibody-Cy7 Conjugates

This protocol is designed for the removal of unconjugated Cy7 carboxylic acid from antibody conjugates using a desalting column, such as Sephadex G-25.[1][2][3][4][5]

Materials:

  • Sephadex G-25 desalting column

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Conjugation reaction mixture

  • Collection tubes

Protocol:

  • Column Equilibration:

    • Equilibrate the Sephadex G-25 column by passing 3-5 column volumes of PBS through it.[1] This can be done by gravity flow or centrifugation, depending on the column format (e.g., spin column).

  • Sample Loading:

    • Allow the excess buffer to drain from the column.

    • Carefully apply the conjugation reaction mixture to the center of the resin bed. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the total column volume).

  • Elution:

    • Gravity Flow: Place a collection tube under the column and begin eluting with PBS. The larger, Cy7-conjugated antibody will elute first in the void volume, appearing as a colored band. The smaller, unconjugated Cy7 dye will be retained by the resin and elute later.

    • Spin Column: Place the column in a collection tube and centrifuge according to the manufacturer's instructions to collect the purified conjugate.

  • Fraction Collection:

    • Collect the initial, colored fractions containing the purified Cy7-antibody conjugate. Visually inspect the fractions; the desired conjugate will be in the first colored band to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~750 nm (for Cy7).

Workflow for Size-Exclusion Chromatography:

SEC_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Equilibrate Equilibrate Sephadex G-25 with PBS Load Load Conjugation Reaction Mixture Equilibrate->Load Elute Elute with PBS Load->Elute Collect Collect First Colored Fractions Elute->Collect Characterize Characterize Conjugate (DOL Measurement) Collect->Characterize

Caption: Workflow for purifying Cy7 conjugates using SEC.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the high-resolution purification and analysis of Cy7 conjugates, particularly for smaller biomolecules like peptides.[6][7][8]

Materials:

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Lyophilized crude conjugate

Protocol:

  • Sample Preparation:

    • Reconstitute the lyophilized crude conjugate in a small volume of Mobile Phase A or a compatible solvent (e.g., 20% acetonitrile in water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Method:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: 280 nm (peptide/protein) and 750 nm (Cy7)

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B (re-equilibration)

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Collect fractions corresponding to the major peak that absorbs at both 280 nm and 750 nm. This peak represents the purified Cy7 conjugate. Unconjugated Cy7 will typically elute later in the gradient due to its higher hydrophobicity.

  • Post-Purification:

    • Combine the collected fractions containing the pure conjugate.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator or centrifugal vacuum concentrator.

    • Lyophilize the aqueous solution to obtain the purified conjugate as a solid.

Workflow for RP-HPLC Purification:

RPHPLC_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Prepare_Sample Reconstitute and Filter Crude Conjugate Inject Inject Sample onto C18 Column Prepare_Sample->Inject Run_Gradient Run Gradient Elution Inject->Run_Gradient Collect Collect Dual-Wavelength Absorbing Fractions Run_Gradient->Collect Remove_Solvent Remove Organic Solvent Collect->Remove_Solvent Lyophilize Lyophilize to Obtain Pure Conjugate Remove_Solvent->Lyophilize

Caption: Workflow for purifying Cy7 conjugates using RP-HPLC.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a rapid and simple method for monitoring the progress of a conjugation reaction and qualitatively assessing the purity of the final product.[9][10][11][12]

Materials:

  • Silica gel TLC plates

  • TLC development chamber

  • Mobile Phase: A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), typically in a ratio of 9:1 to 8:2 (v/v). The optimal ratio may need to be determined empirically.

  • Capillary tubes for spotting

  • UV lamp (optional, for visualizing non-colored compounds)

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture, the purified conjugate, and the starting Cy7 carboxylic acid in a suitable solvent (e.g., DMSO or the mobile phase).

  • Spotting:

    • Using a capillary tube, spot small amounts of each sample onto the baseline of the TLC plate. Keep the spots small and well-separated.

  • Development:

    • Place a small amount of the mobile phase into the TLC chamber and allow the atmosphere to saturate with solvent vapor.

    • Carefully place the TLC plate into the chamber, ensuring the baseline with the spots is above the solvent level.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry.

    • The Cy7-containing spots will be visible as blue-green spots.

    • The unconjugated Cy7 carboxylic acid will typically have a different retention factor (Rf) than the conjugate. The conjugate, being more polar (if conjugated to a polar biomolecule), will generally have a lower Rf value (travel a shorter distance up the plate) than the free dye.

    • The absence of a spot corresponding to the free dye in the purified conjugate lane indicates successful purification.

Workflow for TLC Analysis:

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis Prepare_Samples Dissolve Samples (Crude, Purified, Dye) Spot Spot Samples on TLC Plate Prepare_Samples->Spot Develop Develop Plate in Mobile Phase Spot->Develop Visualize Visualize Spots and Compare Rf Values Develop->Visualize

Caption: Workflow for assessing Cy7 conjugate purity using TLC.

Data Presentation and Characterization

Quantitative Analysis Summary

The following table summarizes key quantitative parameters for the purification of Cy7 conjugates. Note that specific values will vary depending on the biomolecule, conjugation chemistry, and purification system used.

Parameter SEC (Sephadex G-25) RP-HPLC (C18)
Typical Sample Load 100 µL - 2.5 mL10 µL - 100 µL
Purity Achieved >90% (removal of free dye)>99%
Typical Recovery >85%70-90%
Run Time 15-30 minutes30-60 minutes
Scale Lab scale (mg)Analytical to Prep (µg to mg)
Characterization of Purified Conjugates

After purification, it is essential to characterize the Cy7 conjugate to ensure its quality and suitability for downstream applications.

Degree of Labeling (DOL): The DOL, or the molar ratio of dye to biomolecule, is a critical quality attribute. It can be determined spectrophotometrically using the following equation for an antibody conjugate:

DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_dye)

Where:

  • A_max = Absorbance of the conjugate at the dye's maximum absorption wavelength (~750 nm for Cy7).

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • ε_dye = Molar extinction coefficient of the dye at its A_max (e.g., ~250,000 M⁻¹cm⁻¹ for Cy7).

  • CF = Correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy7).

An optimal DOL for antibodies is generally between 2 and 5 to avoid issues with aggregation and loss of antibody affinity.

Purity: The purity of the conjugate should be assessed by an appropriate analytical technique. For antibody conjugates, Size-Exclusion Chromatography (SEC-HPLC) can be used to quantify the percentage of monomer, aggregate, and fragment. For smaller conjugates, RP-HPLC is an excellent method to determine purity.

Conclusion

The successful purification of Cyanine7 carboxylic acid conjugates is paramount for their use in research and development. The choice of purification methodology should be tailored to the specific conjugate and the desired final application. The protocols provided herein for Size-Exclusion Chromatography, Reverse-Phase HPLC, and Thin-Layer Chromatography offer robust and reliable methods for obtaining highly pure and well-characterized Cy7 conjugates.

References

Application Notes and Protocols: Buffer Conditions for Successful Cyanine7 Carboxylic Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye widely utilized for labeling proteins, antibodies, and other biomolecules for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1] Labeling with Cyanine7 carboxylic acid (Cy7-COOH) involves the covalent attachment of the dye to a biomolecule, typically targeting primary amines on proteins (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus).[2][3]

This process is achieved by first activating the carboxylic acid group of the dye using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5][6] This two-step reaction creates a semi-stable amine-reactive NHS ester intermediate that subsequently reacts with primary amines on the target molecule to form a stable amide bond.[4][6] The efficiency and success of this conjugation are critically dependent on the reaction buffer conditions, particularly pH and composition.[7][8][9]

These application notes provide a detailed guide to the optimal buffer conditions and protocols for successful Cy7-COOH labeling.

Key Considerations for Buffer Selection

The choice of buffer is paramount for efficient labeling. The ideal buffer system maintains a pH that balances amine reactivity with the stability of the crucial NHS ester intermediate while avoiding components that interfere with the reaction.

  • The Critical Role of pH: The reaction pH is a delicate compromise. Primary amines must be deprotonated (-NH₂) to act as effective nucleophiles, which is favored by a slightly alkaline pH.[2] However, the NHS ester intermediate is susceptible to hydrolysis at high pH, which reduces labeling efficiency.[2][3] The rate of hydrolysis increases significantly with pH; the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[3] Therefore, a specific pH range is crucial for maximizing the yield of the desired conjugate.[2] The optimal pH for the reaction between the NHS-activated dye and the amine-containing biomolecule is between 7.2 and 8.5.[3][10] Many protocols specify an optimal range of pH 8.3-8.5.[7][8][9]

  • Buffer Composition: It is essential to use buffers that are free of primary amines.[11][12] Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that will compete with the target molecule for reaction with the activated dye, significantly lowering the conjugation efficiency.[3][11] If a protein is in an amine-containing buffer, it must be exchanged into a suitable amine-free buffer before labeling via dialysis or gel filtration.[11][13]

  • Additives and Solvents: Cy7-COOH is often hydrophobic and may require dissolution in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[3][7][8] It is important to use high-quality, anhydrous solvents, as contaminants or water can reduce the activity of the dye.[7] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.[1]

Data Presentation: Recommended Buffer Conditions

The following table summarizes the key parameters and recommended conditions for successful Cy7-COOH labeling.

ParameterRecommended ConditionRationale & Notes
pH for Amine Reaction 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances nucleophilicity of primary amines with the hydrolytic stability of the NHS ester intermediate.[2][3][7]
Suitable Buffers Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Borate, HEPES, MESThese buffers are free of primary amines and compatible with NHS ester chemistry.[3][7][8][11] 0.1 M Sodium Bicarbonate is a common choice.[7][8]
Unsuitable Buffers Tris, Glycine, or any buffer containing primary aminesCompete with the target biomolecule for the activated dye, reducing labeling efficiency.[3][11]
Protein Concentration 2 - 10 mg/mLHigher concentrations improve reaction kinetics. Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[11][12][13]
Dye Solvent Anhydrous DMSO or DMFUsed to dissolve the hydrophobic Cy7 dye before adding it to the aqueous reaction buffer.[7][8] Use high-quality, amine-free DMF.[7]
Dye-to-Protein Molar Ratio 5:1 to 20:1A starting point of 10:1 is common.[11] This ratio should be optimized for each specific protein and application to achieve the desired Degree of Labeling (DOL).
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are typically faster (1-4 hours).[3][8] Incubation at 4°C overnight is also common.[8]
Reaction Time 1 hour to overnightDepends on temperature, pH, and reactants. The reaction should be protected from light.[1][11]

Experimental Protocols

This section provides a detailed protocol for the labeling of a protein with Cy7-COOH using EDC/Sulfo-NHS chemistry.

Protocol: Two-Step Protein Labeling with Cy7-COOH

This method minimizes protein polymerization by activating the dye first before adding it to the protein.

Materials:

  • This compound (Cy7-COOH)

  • Protein to be labeled (in an amine-free buffer)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification Column: Desalting column (e.g., Sephadex G-25)[12][14]

Procedure:

Part 1: Preparation of Reagents

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[11][12] If necessary, perform a buffer exchange.

  • Cy7-COOH Stock Solution: Prepare a 10 mM stock solution of Cy7-COOH in anhydrous DMSO.[11][12]

  • EDC and Sulfo-NHS Solutions: Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer (MES, pH 6.0). These reagents are moisture-sensitive and hydrolyze quickly.[5]

Part 2: Activation of Cy7-COOH

  • In a microcentrifuge tube, combine the desired volume of Cy7-COOH stock solution with Activation Buffer.

  • Add the freshly prepared EDC and Sulfo-NHS solutions to the Cy7-COOH solution. A molar excess of EDC and Sulfo-NHS over the dye is required (e.g., 2 mM EDC and 5 mM Sulfo-NHS final concentration in the activation mix).[4][6]

  • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.[5]

Part 3: Conjugation to Protein

  • Adjust the pH of the protein solution to 8.3 by adding a small amount of Coupling Buffer if needed.

  • Add the activated Cy7-NHS ester solution from Part 2 to the protein solution. The volume of dye solution should not exceed 10% of the final reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.[1]

Part 4: Quenching and Purification

  • Quench Reaction: Add Quenching Buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted Cy7-NHS ester. Incubate for 15-30 minutes.

  • Purify Conjugate: Remove unreacted dye and byproducts by passing the reaction mixture over a desalting or gel filtration column (e.g., G-25) equilibrated with PBS.[12][15] The first colored fraction to elute will be the Cy7-protein conjugate.[1]

Part 5: Characterization of the Conjugate

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (for protein) and ~750 nm (for Cy7).[1][16]

  • Calculate Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, is a critical parameter.[16][17] It can be calculated using the following formula:

    DOL = (A_max_ of conjugate × ε_protein) / [(A_280_ of conjugate - (A_max_ × CF)) × ε_dye]

    Where:

    • A_max_ is the absorbance at the dye's maximum wavelength (~750 nm).

    • A_280_ is the absorbance at 280 nm.

    • ε_protein_ is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye_ is the molar extinction coefficient of Cy7 at its maximum wavelength.

    • CF is the correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye).[18]

    An ideal DOL for antibodies is typically between 2 and 10.[13][17][18] Over-labeling can lead to fluorescence quenching and loss of protein activity.[17][19]

Visualizations

G cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Dye Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (2-10 mg/mL) p2 Prepare 10 mM Cy7-COOH Stock in DMSO p3 Prepare fresh EDC and Sulfo-NHS Stocks a1 Activate Cy7-COOH with EDC/Sulfo-NHS in MES Buffer (pH 6.0) a2 Incubate 15-30 min at RT a1->a2 c1 Combine Activated Dye with Protein Solution (pH 8.3) c2 Incubate 1-2 hours at RT (or overnight at 4°C) Protected from light c1->c2 d1 Quench Reaction (e.g., Tris buffer) d2 Purify via Gel Filtration (e.g., G-25 Column) d1->d2 d3 Characterize Conjugate: Calculate DOL d2->d3 end_node End d3->end_node cluster_prep cluster_prep cluster_activation cluster_activation cluster_prep->cluster_activation cluster_conjugation cluster_conjugation cluster_activation->cluster_conjugation cluster_purification cluster_purification cluster_conjugation->cluster_purification start Start start->p1

Caption: Experimental workflow for Cy7-COOH protein conjugation.

G cluster_ph Effect of pH on NHS Ester Labeling Optimal_pH Optimal pH Range (7.2 - 8.5) Low_pH Low pH (< 7) High_pH High pH (> 8.5) Amine_Protonated Amine groups (-NH3+) are protonated and non-nucleophilic Low_pH->Amine_Protonated Amine_Deprotonated Amine groups (-NH2) are deprotonated and nucleophilic High_pH->Amine_Deprotonated High_Hydrolysis NHS ester is rapidly hydrolyzed and inactivated High_pH->High_Hydrolysis Low_Yield Low Reaction Rate Amine_Protonated->Low_Yield

Caption: The balance of pH for optimal NHS ester conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling with Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to overcome low labeling efficiency when using Cyanine7 (Cy7) carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my labeling efficiency with Cyanine7 carboxylic acid consistently low?

Low efficiency is most often due to the fact that a carboxylic acid (-COOH) group is not directly reactive with primary amines (e.g., lysine (B10760008) residues) on proteins. A crucial two-step chemical process is required:

  • Activation: The carboxylic acid on the Cy7 dye must first be "activated" to create a more reactive species. This is typically done using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]

  • Conjugation: The resulting highly reactive NHS ester can then efficiently react with primary amines on the target molecule to form a stable amide bond.

Failure to perform the activation step is the most common reason for poor or no labeling. Other factors include using incorrect buffers, suboptimal pH, or inactive reagents.

Q2: My activated Cy7 dye seems to precipitate during the reaction. What can I do?

Precipitation can be caused by several factors:

  • Dye Aggregation: Cyanine dyes, especially near-infrared dyes like Cy7, have large aromatic structures that are prone to aggregation in aqueous solutions.[3] This reduces their solubility and reactivity.

  • High Dye-to-Protein Ratio: Using an excessively high molar ratio of dye to your protein can lead to precipitation, as the hydrophobic nature of the dye molecules overwhelms the protein's solubility.[3][4]

  • Organic Solvent Concentration: While a small amount of an organic co-solvent like DMSO or DMF is needed to dissolve the Cy7 dye initially, its final concentration in the reaction mixture should ideally be less than 10% to avoid denaturing the protein.[4]

Solutions:

  • Ensure the dye is fully dissolved in a minimal amount of anhydrous DMSO before adding it to the aqueous reaction buffer.[1]

  • Start with a lower dye-to-protein molar ratio and titrate upwards.[4]

  • Perform the conjugation reaction with gentle mixing or rotation to keep components in solution.[1]

Q3: What are the optimal buffer and pH conditions for the reaction?

Buffer choice and pH are critical for successful labeling. The process has two distinct pH optima.

  • Activation Step (EDC/NHS): The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-7.2 .[2]

  • Conjugation Step (to Protein): The reaction of the activated NHS ester with primary amines (lysine residues) is most efficient at a slightly alkaline pH of 7.2-8.5 .[4][5][6] At this pH, the amine groups are deprotonated and more nucleophilic, ready to attack the NHS ester.

Critically, avoid buffers containing primary amines , such as Tris or glycine, as they will compete with your target protein for the activated dye, drastically reducing labeling efficiency.[1][][8]

Parameter Recommendation Rationale
Activation Buffer MES Buffer (pH 5.0-6.0)Optimal for EDC/NHS activation reaction.[2]
Conjugation Buffer Phosphate-Buffered Saline (PBS), Borate Buffer, or Bicarbonate BufferAmine-free and maintains the optimal pH for amine reactivity.[1][4][9]
Conjugation pH pH 7.2 - 8.5Ensures primary amines on the protein are deprotonated and reactive.[4][5]
Incompatible Buffers Tris, Glycine, Ammonium SaltsContain primary amines that will react with the activated dye.[1][8]
Q4: How do I choose the correct molar ratio of reagents?

The stoichiometry of the reagents is key. This includes both the activation step and the dye-to-protein ratio for the conjugation step.

For Activation: A molar excess of EDC and NHS relative to the Cy7 carboxylic acid is recommended to drive the formation of the NHS ester.

Reagent Recommended Molar Ratio (to Cy7-COOH) Purpose
EDC 2 - 10 equivalentsActivates the carboxylic acid group.[10]
NHS/Sulfo-NHS 2 - 10 equivalentsStabilizes the active intermediate, improving efficiency and reducing side reactions.[10]

For Conjugation: The optimal dye-to-protein molar ratio depends on the protein and the desired degree of labeling (DOL). A higher ratio can increase the DOL but also risks protein precipitation and loss of function.[11]

Molecule Type Suggested Starting Molar Ratio (Dye:Protein) Notes
Antibody (IgG) 10:1 to 20:1Antibodies are large and have many available lysines.[4][12]
Other Proteins 5:1 to 15:1Start lower and optimize based on protein size and lysine content.[13]

Experimental Protocols & Workflows

Protocol: Two-Step Labeling of an Antibody with this compound

This protocol outlines the activation of Cy7-COOH and subsequent conjugation to an antibody (e.g., IgG).

Materials:

  • Antibody in amine-free buffer (e.g., PBS, pH 7.4) at 2-10 mg/mL.[1]

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25).[1]

Procedure:

  • Prepare Reagents:

    • Allow all reagents to warm to room temperature.

    • Prepare a 10 mM stock solution of Cy7-COOH in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Use these immediately as they are moisture-sensitive.

  • Step 1: Activate this compound

    • In a microfuge tube, combine 10 µL of 10 mM Cy7-COOH with 10 µL of 100 mM EDC and 10 µL of 100 mM Sulfo-NHS in MES buffer.

    • Incubate for 15-30 minutes at room temperature, protected from light. This mixture contains the activated Cy7-NHS ester.

  • Step 2: Conjugate to Antibody

    • Adjust the pH of your antibody solution to 7.5 using the Conjugation Buffer if necessary.

    • Immediately add the activated Cy7-NHS ester mixture to your antibody solution. The volume of dye added should be calculated to achieve the desired molar challenge ratio (e.g., 10:1).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle rotation and protected from light.[4]

  • Quench Reaction (Optional but Recommended):

    • Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted dye. Incubate for 15 minutes.

  • Purify the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[1]

    • Collect the first colored fraction, which contains the labeled antibody.

Visualizing the Workflow and Logic

Two_Step_Labeling_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation reagents Prepare Reagents (Cy7-COOH, EDC, S-NHS) activate Activate Cy7-COOH (15-30 min, RT) reagents->activate pH 6.0 MES add_protein Add Activated Dye to Protein activate->add_protein incubate Incubate (1-2h RT or O/N 4°C) add_protein->incubate pH 7.5 PBS quench Quench Reaction (Tris Buffer) incubate->quench purify Purify Conjugate (Desalting Column) quench->purify

Caption: Workflow for activating and conjugating Cy7 carboxylic acid.

Troubleshooting_Logic_Flow start Low Labeling Efficiency q1 Did you perform a two-step activation with EDC/NHS? start->q1 q2 Was your conjugation buffer amine-free (e.g., PBS, Borate)? q1->q2 Yes sol1 Solution: Activate Cy7-COOH with EDC/NHS before adding to protein. q1->sol1 No q3 Was the conjugation pH between 7.2-8.5? q2->q3 Yes sol2 Solution: Use amine-free buffers. Avoid Tris and Glycine. q2->sol2 No q4 Were EDC/NHS reagents fresh and non-hydrolyzed? q3->q4 Yes sol3 Solution: Adjust pH to 7.2-8.5 to deprotonate lysines. q3->sol3 No sol4 Solution: Use fresh, anhydrous reagents for activation. q4->sol4 No

Caption: A troubleshooting decision tree for low labeling efficiency.

Reaction_Pathway cluster_reactants Reactants cluster_product Product COOH Cy7-COOH (Inactive) NHS_Ester Cy7-NHS Ester (Reactive Intermediate) COOH->NHS_Ester + EDC/NHS pH 6.0 NH2 Protein-NH₂ Amide Cy7-CONH-Protein (Stable Amide Bond) NHS_Ester->Amide + Protein-NH₂ pH 7.5

References

Troubleshooting Cyanine7 carboxylic acid aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanine7 (Cy7) carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the aggregation of this near-infrared (NIR) fluorescent dye during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Cyanine7 carboxylic acid and what are its primary applications?

This compound is a near-infrared fluorescent dye that is widely used for labeling various biomolecules such as proteins, antibodies, peptides, and nucleic acids.[1] Its fluorescence in the NIR spectrum makes it particularly valuable for in vivo imaging studies, as it allows for deep tissue penetration with minimal autofluorescence from biological tissues. Common applications include fluorescence microscopy, flow cytometry, and targeted imaging in drug and nanoparticle delivery systems.

Q2: Why does my this compound solution appear to have a different color or reduced fluorescence?

This is often a primary indication of dye aggregation. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions and tends to self-aggregate, especially at higher concentrations.[1] This aggregation can lead to a visible color change and a significant decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[2]

Q3: What is the difference between monomeric and aggregated this compound?

Monomeric Cy7 carboxylic acid is the single-molecule, non-aggregated form of the dye, which is highly fluorescent. Aggregated Cy7 carboxylic acid consists of clusters of dye molecules that have self-assembled. These aggregates, often referred to as H-aggregates, exhibit a blue-shifted absorption spectrum (a shift to a shorter wavelength) and are typically non-fluorescent or have very weak fluorescence due to self-quenching.[3][4]

Q4: Is there a water-soluble alternative to this compound?

Yes, for applications where aggregation in aqueous buffers is a significant concern, sulfo-Cyanine7 carboxylic acid is a readily available water-soluble alternative.[5][6] The addition of sulfonate groups significantly increases its hydrophilicity, which helps to prevent aggregation and improve its quantum yield in aqueous environments.

Troubleshooting Guides

Issue 1: Precipitation or visible aggregates in the dye solution.

Cause: The concentration of this compound has exceeded its solubility limit in the chosen solvent, leading to the formation of visible aggregates or precipitation. This is particularly common in aqueous buffers without the presence of an organic co-solvent.

Solution:

  • Use of Organic Co-solvents: Prepare a concentrated stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[7] When preparing working solutions in aqueous buffers like PBS, ensure the final concentration of the organic solvent is sufficient to maintain solubility (typically 5-20%).[8]

  • Sonication: If aggregates have already formed, they can often be dispersed by sonicating the solution. Place the vial containing the dye solution in a bath sonicator or use a probe sonicator with caution to avoid sample degradation. It is recommended to sonicate in short bursts while keeping the sample on ice to prevent overheating.

  • pH Adjustment: The solubility of carboxylic acids can be influenced by pH. While specific data for Cy7 carboxylic acid is limited, for labeling reactions involving NHS esters, a pH of 8.5 ± 0.5 is often recommended.[7] For general solubility, maintaining a slightly basic pH may improve the solubility of the carboxylic acid form by promoting its deprotonation to the more soluble carboxylate.

Issue 2: Low or no fluorescence signal from the labeled conjugate.

Cause: This is a common consequence of dye aggregation, which leads to fluorescence quenching. Even if the dye is covalently attached to your biomolecule, aggregation between dye molecules on the same or different biomolecules can occur.

Solution:

  • Optimize Dye-to-Protein Ratio: During conjugation reactions, using an excessive molar ratio of dye to your target molecule can lead to over-labeling. This increases the likelihood of dye-dye interactions and aggregation-induced quenching. It is crucial to optimize the labeling ratio to achieve the desired degree of labeling without causing significant quenching.

  • Use of Surfactants: Non-ionic surfactants can be employed to prevent or disrupt hydrophobic interactions that lead to aggregation.

    • Pluronic F-127: This surfactant is effective in solubilizing hydrophobic molecules in aqueous solutions. A common method is to prepare a stock solution of the dye in DMSO and mix it with a 20% Pluronic F-127 solution in DMSO before diluting it into the aqueous buffer.

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and preventing aggregation.

  • Confirm Covalent Labeling: Ensure that the low fluorescence is not due to inefficient labeling. After the conjugation reaction, it is important to remove any unbound dye. This can be achieved through methods like gel filtration, dialysis, or spin columns.[7]

Issue 3: Unexpected shifts in the UV-Vis absorption spectrum.

Cause: The formation of H-aggregates of this compound leads to a characteristic blue shift (hypsochromic shift) in the absorption spectrum compared to the monomeric form.

Solution:

  • Spectral Analysis: To confirm aggregation, acquire the UV-Vis absorption spectrum of your dye solution. A peak at a shorter wavelength than the expected maximum for the monomeric form is a strong indicator of H-aggregate formation.

  • Solvent Titration: To identify conditions that favor the monomeric state, you can perform a solvent titration. Start with the dye in an organic solvent where it is monomeric (e.g., DMSO) and gradually add your aqueous buffer while monitoring the absorption spectrum. The point at which the blue-shifted peak appears indicates the onset of aggregation. This can help in determining the maximum tolerable aqueous content for your experiments.

Data Presentation

Table 1: Solubility and Spectral Properties of this compound and its Sulfonated Form.

PropertyThis compoundsulfo-Cyanine7 Carboxylic Acid
Solubility in Water LowGood
Solubility in Organic Solvents Good (DMSO, DMF)Good (DMSO, DMF)
Excitation Maximum (Monomer) ~750 nm~750 nm
Emission Maximum (Monomer) ~773 nm~770 nm
Effect of Aggregation Blue-shift in absorption, fluorescence quenchingLess prone to aggregation

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the dye in anhydrous DMSO.

    • Vortex the solution thoroughly to ensure the dye is completely dissolved.

    • For storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[9]

Protocol 2: Disaggregation of this compound using Sonication
  • Materials:

    • Aggregated this compound solution

    • Bath sonicator or probe sonicator

    • Ice bath

  • Procedure:

    • Place the vial containing the aggregated dye solution in an ice bath to keep it cool during sonication.

    • If using a bath sonicator, place the vial in the sonicator bath and sonicate for 5-10 minutes.

    • If using a probe sonicator, immerse the tip of the probe into the solution, ensuring it does not touch the sides or bottom of the vial. Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 2-5 minutes of sonication time.[10]

    • After sonication, visually inspect the solution for any remaining precipitate. If necessary, the solution can be centrifuged at high speed to pellet any insoluble material.

    • Confirm disaggregation by measuring the UV-Vis absorption spectrum and checking for the disappearance of the blue-shifted aggregate peak.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_solutions Troubleshooting Solutions Issue Precipitation or Low Fluorescence Diagnosis Aggregation of Cy7 Carboxylic Acid Issue->Diagnosis Likely Cause Solution1 Use Organic Co-solvent (e.g., DMSO) Diagnosis->Solution1 Solution2 Sonication Diagnosis->Solution2 Solution3 Optimize Labeling Ratio Diagnosis->Solution3 Solution4 Use Surfactants (e.g., Pluronic F-127) Diagnosis->Solution4 Solution5 Consider Water-Soluble Alternative (sulfo-Cy7) Diagnosis->Solution5

Caption: Troubleshooting workflow for Cy7 carboxylic acid aggregation.

Stock_Solution_Prep cluster_start Start cluster_process Process cluster_end Storage Start Cy7 Carboxylic Acid Powder Step1 Equilibrate to Room Temperature Start->Step1 Step2 Dissolve in Anhydrous DMSO (10 mM) Step1->Step2 Step3 Vortex Thoroughly Step2->Step3 Step4 Aliquot into Single-Use Tubes Step3->Step4 End Store at -20°C or -80°C, Protected from Light Step4->End

Caption: Protocol for preparing Cy7 carboxylic acid stock solution.

References

Technical Support Center: Preventing Photobleaching of Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the photobleaching of Cyanine7 (Cy7) carboxylic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is Cyanine7 (Cy7) carboxylic acid susceptible to it?

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light, leading to a loss of its ability to fluoresce.[1][2] The process is induced by the same light used to excite the fluorophore. When a fluorophore like Cy7 absorbs light, it is elevated to an excited singlet state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, it can also transition to a long-lived, highly reactive triplet state.[1] In this triplet state, the fluorophore is highly susceptible to reactions with molecular oxygen and other reactive oxygen species (ROS), which cause its permanent chemical degradation.[1][3][4] Cyanine (B1664457) dyes, including Cy7, are particularly prone to this photooxidative damage due to the chemical nature of their polymethine chain.[5][6]

Q2: How can I minimize photobleaching by optimizing my imaging parameters?

Optimizing microscope settings is a crucial first step to reduce photobleaching.[1] The primary goal is to minimize the sample's exposure to excitation light while still acquiring a satisfactory signal.[2][7][8]

  • Reduce Laser Power: Use the lowest laser intensity that provides an adequate signal-to-noise ratio.[1][7] Higher laser power directly increases the rate of photobleaching.[1][3]

  • Minimize Exposure Time: Use the shortest possible exposure time for image capture.[1][7] This limits the total number of photons the fluorophore is exposed to.

  • Use Neutral Density (ND) Filters: ND filters can be inserted into the light path to decrease the intensity of the excitation light.[1][2]

  • Careful Experimental Design: Plan your experiment to collect only the necessary data. Avoid excessively long time-lapse experiments, frequent imaging, or unnecessarily large Z-stacks.[7]

Q3: What are antifade reagents and how do they prevent photobleaching?

Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[5][9] They work through several mechanisms:

  • Oxygen Scavengers: Many commercial and homemade antifade reagents contain components like glucose oxidase and catalase that enzymatically remove dissolved oxygen from the sample, thereby reducing the chance of photooxidation.[1]

  • Triplet State Quenchers: Compounds like n-propyl gallate (NPG) or Trolox can directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[1][10]

  • Free Radical Scavengers: Reagents like ascorbic acid (Vitamin C) can neutralize reactive oxygen species that are formed, protecting the fluorophore from damage.[5][11]

Q4: Which antifade reagents are recommended for Cy7?

The choice of antifade reagent can be critical. Some common antifade agents have known incompatibilities with cyanine dyes.

  • Recommended: n-Propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and ascorbic acid have been shown to be effective for cyanine dyes.[5][9][11] Commercial antifade reagents based on oxygen scavenging systems (e.g., glucose oxidase/catalase) or Trolox are also widely used.[1][10]

  • Use with Caution: p-Phenylenediamine (PPD) is a very effective antifade agent but has been reported to react with and cleave cyanine dye molecules, which can lead to a weak or diffused signal.[9][12][13]

Troubleshooting Guide

This section provides solutions to common issues encountered during experiments with Cy7 carboxylic acid.

Problem: My Cy7 signal fades very quickly during image acquisition.

This is a classic sign of rapid photobleaching. Follow this workflow to diagnose and solve the issue.

G start Rapid Signal Fading Observed check_params Are imaging parameters optimized? (Low laser, short exposure) start->check_params optimize_params Action: Reduce laser power. Decrease exposure time. Use ND filters. check_params->optimize_params No check_antifade Is an antifade reagent being used? check_params->check_antifade Yes optimize_params->check_antifade add_antifade Action: Add a compatible antifade reagent to the mounting medium. check_antifade->add_antifade No check_antifade_type Is the antifade compatible with Cy7? (Avoid PPD) check_antifade->check_antifade_type Yes end Problem Resolved: Stable Cy7 Signal add_antifade->end switch_antifade Action: Switch to NPG, DABCO, or a commercial oxygen scavenging formulation. check_antifade_type->switch_antifade No check_buffer Is the buffer pH optimal? Is it freshly prepared? check_antifade_type->check_buffer Yes switch_antifade->end adjust_buffer Action: Ensure buffer pH is stable (e.g., pH 7.4). Prepare fresh buffers. check_buffer->adjust_buffer No check_buffer->end Yes adjust_buffer->end

Caption: Troubleshooting workflow for rapid Cy7 signal fading.

Quantitative Data Summary

The photostability of cyanine dyes can be influenced by various factors. The following table summarizes the relative stability of different cyanine dyes. Note that higher numbers in the polymethine chain (e.g., Cy7 vs. Cy3) can correlate with increased sensitivity to photobleaching and radiobleaching.[5][11]

DyeRelative Radiosensitivity/PhotosensitivityKey ObservationsReference
Cy7 HighAmong the most sensitive of the common cyanine dyes to radiation-induced bleaching.[5],[11]
Cy5.5 ModerateMore stable than Cy7.[5],[11]
Cy3 LowSignificantly more stable than Cy7 and Cy5.5.[5],[11]

Experimental Protocols

Protocol 1: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a method for preparing a commonly used homemade antifade solution.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol (ACS grade)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Distilled water

Procedure:

  • Prepare a 1X PBS solution from your 10X stock.

  • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. NPG does not dissolve well directly in aqueous solutions.

  • In a conical tube, prepare the final mounting medium by mixing:

    • 9 parts Glycerol

    • 1 part 10X PBS

  • Add the NPG stock solution to the glycerol/PBS mixture to a final concentration of 0.1% to 2% NPG. Mix thoroughly. For example, add 50 µL of 20% NPG stock to 9.95 mL of the glycerol/PBS mix for a final concentration of 0.1% NPG.

  • Store the final solution in small aliquots at -20°C, protected from light.

Protocol 2: Quantifying the Photobleaching Rate of Cy7

This protocol allows you to measure the rate of photobleaching under your specific experimental conditions, enabling you to compare the effectiveness of different mitigation strategies.

Materials:

  • Fluorescence microscope with a digital camera

  • Your Cy7-labeled sample

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your slides as you normally would for imaging, using the mounting medium you wish to test.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Set the imaging parameters (laser power, exposure time, etc.) that you intend to use for your experiment. Keep these parameters constant throughout the measurement.

    • Acquire a time-lapse series of images of the same ROI. The time interval should be consistent (e.g., every 5-10 seconds for a rapidly bleaching sample).

    • Continue acquiring images until the fluorescence signal has significantly decreased.[1]

  • Data Analysis:

    • Open the image sequence in your analysis software.

    • Define an ROI within your fluorescently labeled structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean intensity of a background region for each image and subtract this value from your ROI intensity.

    • Normalize the intensity values by dividing each background-corrected intensity by the intensity of the first time point (time zero).

    • Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching rate. The half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value.[1]

Visualization of Photobleaching and Prevention

The following diagrams illustrate the key concepts behind photobleaching and the strategies for its prevention.

G cluster_0 Photobleaching Pathway GS Ground State (Cy7) ES Excited Singlet State GS->ES Excitation Light ES->GS Fluorescence TS Excited Triplet State (Long-lived, Reactive) ES->TS Intersystem Crossing O2 Molecular Oxygen (O2) TS->O2 Energy Transfer Bleached Bleached Cy7 (Non-fluorescent) TS->Bleached Reaction with ROS ROS Reactive Oxygen Species (ROS) O2->ROS

Caption: Simplified Jablonski diagram of the photobleaching process.

G cluster_1 Prevention Strategies Light Excitation Light Cy7 Cy7 Fluorophore Light->Cy7 Bleaching Photobleaching Cy7->Bleaching prolonged/intense exposure Imaging Optimize Imaging: - Lower Power - Shorter Exposure Imaging->Light Reduces Intensity & Duration Antifade Use Antifade Reagents: - Oxygen Scavengers - Triplet Quenchers Antifade->Bleaching Inhibits Reaction

Caption: Logical relationship of strategies to prevent photobleaching.

References

Technical Support Center: Optimizing Cyanine7 Carboxylic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the molar ratio for Cyanine7 (Cy7) carboxylic acid conjugation to proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind conjugating Cyanine7 carboxylic acid to a protein?

The conjugation of Cyanine7 (Cy7) carboxylic acid to a protein is typically not a direct reaction. The carboxylic acid group of the dye must first be "activated" to make it reactive towards the primary amines (e.g., lysine (B10760008) residues) on the protein. This is most commonly achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[1][2] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This NHS ester is then sufficiently reactive to form a stable amide bond with the primary amines on the biomolecule.[3]

Q2: What are the most common causes of poor Cy7 conjugation efficiency?

Several factors can lead to inefficient labeling:

  • Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-7.2, while the reaction of the resulting NHS ester with the amine is most efficient at a pH of 7-8.5.[4][5][6]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the activated Cy7, significantly reducing conjugation efficiency.[4][]

  • Inactivated Reagents: EDC is highly sensitive to hydrolysis and can become inactive if not stored properly.[1] Similarly, Cy7 NHS esters are moisture-sensitive.[4]

  • Suboptimal Molar Ratios: An inappropriate ratio of EDC, NHS, and Cy7 carboxylic acid to the protein can lead to poor activation and subsequent conjugation.[4]

  • Low Protein Concentration: Protein concentrations below 2 mg/mL can lead to reduced conjugation efficiency.[4][8]

Q3: My fluorescent signal is weak or absent after conjugation. What could be the issue?

A weak or nonexistent signal can stem from several problems:

  • Failed Conjugation Reaction: Review the common causes of poor conjugation efficiency listed in Q2.

  • Low Degree of Labeling (DOL): Insufficient dye molecules conjugated to the protein will result in a weak signal.[9] You can determine the DOL using spectrophotometry.[10][11]

  • Fluorescence Quenching: Conversely, over-labeling can lead to self-quenching, where the Cy7 molecules are too close to each other, causing a decrease in fluorescence.[4][9]

  • Photobleaching: Protect the conjugate from light during the reaction and storage to prevent photobleaching.[8]

  • Incorrect Filter Sets: Ensure the excitation and emission filters on your imaging system are appropriate for Cy7 (typically around 750 nm for excitation and 773-780 nm for emission).[4][11]

Q4: My protein precipitated after the conjugation reaction. Why did this happen?

Protein precipitation is often a result of over-labeling.[4][8] Attaching too many hydrophobic Cy7 molecules can alter the protein's solubility, leading to aggregation. To resolve this, it is crucial to perform a titration of the dye-to-protein molar ratio to find the optimal balance between labeling efficiency and protein stability.

Q5: How do I remove unconjugated Cy7 dye after the reaction?

Complete removal of free dye is critical to avoid high background signals.[8] The most common and effective method is size-exclusion chromatography (e.g., using a Sephadex G-25 column).[4] This technique separates the larger, labeled protein from the smaller, unconjugated dye molecules.[4] Dialysis is also an effective method.[12]

Troubleshooting Guide

This table provides a summary of common issues, their potential causes, and recommended solutions.

Issue Possible Cause Recommended Solution
Low or No Fluorescence Failed conjugation reaction.Verify the pH of your reaction buffers. Ensure your protein buffer is amine-free (e.g., PBS or bicarbonate buffer).[4][8] Use fresh, high-quality EDC and NHS.
Low Degree of Labeling (DOL).Increase the molar ratio of Cy7/EDC/NHS to protein.[8] Increase the protein concentration (ideally 2-10 mg/mL).[8][9]
Self-quenching due to over-labeling.Decrease the molar ratio of Cy7/EDC/NHS to protein.[9] Perform a titration to find the optimal DOL.
Photobleaching.Protect the reaction and the final conjugate from light at all stages.[8]
Protein Precipitation Over-labeling of the protein.Reduce the molar ratio of Cy7/EDC/NHS to protein.[4][8] Perform a titration of molar ratios to find the optimal level that maintains solubility.
High concentration of organic solvent (e.g., DMSO).Ensure the final concentration of the organic solvent used to dissolve the dye is less than 10% of the total reaction volume.[8]
High Background Signal Incomplete removal of unconjugated dye.Repeat the purification step (e.g., size-exclusion chromatography or dialysis).[8] Use a longer column for better separation.
Inconsistent Results Variability in reagent quality.Use fresh, high-purity reagents. Store EDC and NHS esters in a desiccated environment to prevent hydrolysis.[1][4]
Inaccurate quantification of protein or dye.Accurately determine the concentrations of your protein and dye stock solutions before starting the conjugation.

Experimental Protocols

Protocol 1: Two-Step Conjugation of this compound to a Protein using EDC/NHS

This protocol details the activation of Cy7 carboxylic acid followed by conjugation to an amine-containing protein.

Materials:

  • This compound

  • Protein to be labeled (in amine-free buffer, e.g., PBS or MES)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Solutions:

    • Dissolve the protein in Activation Buffer at a concentration of 2-10 mg/mL.[8][9]

    • Prepare a 10 mM stock solution of Cy7 carboxylic acid in anhydrous DMSO or DMF.[4]

    • Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of Cy7 Carboxylic Acid:

    • In a microcentrifuge tube, combine the Cy7 carboxylic acid stock solution with Activation Buffer.

    • Add the EDC stock solution to the Cy7 solution. A common starting molar ratio is a 1.5 to 2-fold molar excess of EDC over the Cy7 carboxylic acid.[1]

    • Add the NHS stock solution. A common starting molar ratio is a 2 to 5-fold molar excess of NHS over the Cy7 carboxylic acid.[1]

    • Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.

  • Conjugation to Protein:

    • Immediately add the activated Cy7-NHS ester solution to the protein solution. The molar ratio of activated dye to protein should be optimized, with common starting ratios ranging from 5:1 to 20:1.[8][13]

    • Adjust the pH of the reaction mixture to 7.2-8.0 by adding Conjugation Buffer.

    • Incubate the conjugation reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[8]

  • Quenching the Reaction (Optional):

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[6] Incubate for 15-30 minutes.

  • Purification:

    • Separate the Cy7-protein conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[4] The labeled protein will elute first.[11]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[10][14]

Procedure:

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy7 (approximately 750 nm, Aₘₐₓ).[10][11] Use the purification buffer as a blank.

  • Calculate DOL:

    • The DOL is calculated using the following formula:[11] DOL = (Aₘₐₓ * ε_protein) / ((A₂₈₀ - (Aₘₐₓ * CF)) * ε_dye)

    • Where:

      • Aₘₐₓ: Absorbance of the conjugate at the wavelength maximum of Cy7.[11]

      • A₂₈₀: Absorbance of the conjugate at 280 nm.[11]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[11][15]

      • ε_dye: Molar extinction coefficient of Cy7 at its absorbance maximum (typically ~250,000 M⁻¹cm⁻¹).[11]

      • CF: Correction factor, which is the ratio of the dye's absorbance at 280 nm to its maximum absorbance (A₂₈₀ of free dye / Aₘₐₓ of free dye).[10][11]

Data Tables

Table 1: Recommended Molar Ratios for Initial Optimization

Reactant Recommended Molar Ratio Range (to Protein) Notes
Cy7 Carboxylic Acid5:1 to 20:1Start with a 10:1 ratio and perform a titration.[4][8]
EDC1.5x to 2x molar excess over Cy7Use fresh EDC for each reaction.[1]
NHS/Sulfo-NHS2x to 5x molar excess over Cy7Sulfo-NHS can improve the solubility of the activated ester in aqueous solutions.[1]

Table 2: Key Reaction Parameters

Parameter Recommended Condition Notes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally improve labeling efficiency.[4][8]
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxyl group.[6]
Conjugation pH 7.2 - 8.5Optimal for the reaction of the NHS ester with primary amines.[4][5]
Reaction Time 1 - 2 hours at room temperatureProtect from light during incubation.[8]
Temperature Room Temperature or 4°CRoom temperature is common, but 4°C can be used to minimize protein degradation.[]

Visualizations

G cluster_0 Preparation cluster_1 Activation cluster_2 Conjugation cluster_3 Purification & Analysis Prepare Protein Prepare Protein (2-10 mg/mL in amine-free buffer) Conjugate Mix Activated Cy7 with Protein (1-2 hrs, RT, pH 7.2-8.0) Prepare Protein->Conjugate Prepare Cy7 Prepare Cy7 Carboxylic Acid (10 mM in DMSO) Activate Cy7 Activate Cy7 with EDC/NHS (15-30 min, RT, pH 4.5-6.0) Prepare Cy7->Activate Cy7 Prepare Reagents Prepare fresh EDC/NHS (in Activation Buffer) Prepare Reagents->Activate Cy7 Activate Cy7->Conjugate Purify Purify Conjugate (Size-Exclusion Chromatography) Conjugate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze

Caption: Workflow for this compound conjugation.

G Start Start Low_Fluorescence Low/No Fluorescence? Start->Low_Fluorescence Check_DOL Measure DOL Low_Fluorescence->Check_DOL Yes Precipitation Protein Precipitation? Low_Fluorescence->Precipitation No DOL_Low DOL Low? Check_DOL->DOL_Low Increase_Ratio Increase Cy7:Protein ratio. Verify reagent activity. DOL_Low->Increase_Ratio Yes DOL_High Decrease Cy7:Protein ratio to avoid quenching. DOL_Low->DOL_High No (Optimal/High) Success Conjugate Optimized Increase_Ratio->Success Check_Filters Check imaging filter sets. DOL_High->Check_Filters Decrease_Ratio_Precip Decrease Cy7:Protein ratio. Precipitation->Decrease_Ratio_Precip Yes High_Background High Background? Precipitation->High_Background No Decrease_Ratio_Precip->Success Repeat_Purification Repeat purification step. High_Background->Repeat_Purification Yes High_Background->Success No Repeat_Purification->Success Check_Filters->Success

Caption: Troubleshooting decision tree for Cy7 conjugation.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Cy7_COOH Cy7-COOH Activated_Intermediate O-acylisourea intermediate (unstable) Cy7_COOH->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate + Cy7_NHS Cy7-NHS Ester (semi-stable) Activated_Intermediate->Cy7_NHS + NHS NHS NHS->Cy7_NHS + Conjugate Cy7-Protein Conjugate (stable amide bond) Cy7_NHS->Conjugate + Protein_NH2 Protein-NH2 Protein_NH2->Conjugate +

Caption: Chemical pathway for Cy7 carboxylic acid conjugation.

References

Technical Support Center: Purification of Cyanine7-Labeled Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Cyanine7 (Cy7) carboxylic acid from their samples after a labeling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unconjugated Cyanine7 carboxylic acid from my sample?

A1: The most common and effective methods for removing unconjugated Cy7 carboxylic acid from labeled biomolecules (e.g., proteins, antibodies) are size-exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF). The choice of method depends on factors such as sample volume, the size of the labeled molecule, and the desired purity.[1][2]

Q2: Why is it crucial to remove unconjugated Cy7 carboxylic acid?

A2: It is critical to remove unconjugated Cy7 carboxylic acid for several reasons:

  • Accurate Quantification: Free dye will interfere with the accurate determination of the degree of labeling (DOL) or dye-to-protein ratio, leading to an overestimation of conjugation efficiency.[3]

  • Assay Interference: Unconjugated dye can bind non-specifically to cells or other reagents in downstream applications, leading to high background signals and false-positive results.

  • Toxicity: For in vivo studies, free dye may have different pharmacokinetic properties and potential toxicity compared to the conjugated molecule.[3]

Q3: How can I determine if I have successfully removed the unconjugated dye?

A3: The success of the purification can be assessed using several analytical techniques:

  • UV-Vis Spectroscopy: A purified sample should show a shift in the absorbance spectrum compared to the free dye. The absence of a distinct peak corresponding to the free dye is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): Analytical size-exclusion or reverse-phase HPLC can separate the labeled biomolecule from the smaller unconjugated dye, allowing for quantification of purity.[4]

  • SDS-PAGE with Fluorescence Imaging: This method can visualize the labeled protein and any remaining free dye, which will migrate differently on the gel.

Troubleshooting Guides

Problem 1: Low Recovery of Labeled Product After Purification

Possible Causes and Solutions:

Possible Cause How to Diagnose Solution
Protein Aggregation The sample appears cloudy or precipitates during purification. Aggregates may also be visible as a high molecular weight peak in analytical SEC.Optimize buffer conditions (pH, ionic strength) to enhance protein stability. Consider adding non-ionic detergents or other stabilizing agents.[5]
Non-specific Adsorption to Purification Matrix Low protein concentration in the eluate as determined by UV-Vis spectroscopy or protein quantification assays.Pre-treat the chromatography column or dialysis membrane with a blocking agent (e.g., bovine serum albumin) if compatible with your downstream application. For SEC, ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize ionic interactions with the resin.[6]
Inappropriate Purification Method or Parameters Significant loss of product at each purification step.For SEC, ensure the column resin has the appropriate fractionation range for your biomolecule.[7] For dialysis, use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your labeled product (e.g., 10-20 kDa MWCO for an antibody).
Over-dilution of the Sample The final concentration of the purified product is too low for downstream applications.For SEC, the sample can be diluted. To minimize this, use a smaller column or concentrate the sample after purification. For dialysis, the sample volume will increase slightly; if significant concentration is needed, consider TFF or centrifugal concentrators.[7]
Problem 2: Incomplete Removal of Unconjugated this compound

Possible Causes and Solutions:

Possible Cause How to Diagnose Solution
Insufficient Resolution in Size-Exclusion Chromatography The peak for the labeled protein and the free dye are not well-separated in the chromatogram.Use a longer SEC column or connect two columns in series to increase the resolution. Optimize the flow rate; a slower flow rate often improves separation.[8]
Inefficient Dialysis The dialysate shows a strong color of the dye even after multiple buffer changes.Increase the volume of the dialysis buffer (at least 200-500 times the sample volume).[9] Increase the frequency of buffer changes and the total dialysis time. Ensure adequate stirring of the dialysis buffer.[10]
Dye Aggregation The free dye may form aggregates that are too large to be efficiently removed by the chosen method.The tendency of cyanine (B1664457) dyes to aggregate can be influenced by factors like high dye concentration and the presence of certain salts.[11][12] If aggregation is suspected, consider using a different purification method or modifying the buffer conditions.

Data Presentation: Comparison of Purification Methods

Method Principle Typical Protein Recovery Efficiency of Small Molecule Removal Pros Cons
Size-Exclusion Chromatography (SEC) Separation based on molecular size.> 95%[7]HighHigh resolution, can be automated.Sample dilution, potential for non-specific adsorption.
Dialysis Diffusion of small molecules across a semi-permeable membrane.HighHigh, but requires large buffer volumes and multiple changes.Gentle on samples, can handle a wide range of sample volumes.[13]Time-consuming, potential for sample dilution.[13]
Tangential Flow Filtration (TFF) Size-based separation using a semi-permeable membrane with cross-flow to prevent fouling.Up to 99%[14]HighFast, scalable, and allows for simultaneous concentration and buffer exchange.[15]Requires specialized equipment, potential for shear stress on sensitive molecules.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC)
  • Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for your labeled biomolecule. For example, a resin with a fractionation range of 10,000 to 600,000 Da is suitable for purifying labeled antibodies.[7]

  • Equilibration: Equilibrate the column with at least two column volumes of a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Loading: Load the conjugation reaction mixture onto the column. The sample volume should typically be between 0.5% and 4% of the total column volume for preparative separations.[7]

  • Elution: Elute the sample with the equilibration buffer at an optimized flow rate. A lower flow rate generally provides better resolution.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector at 280 nm (for protein) and ~750 nm (for Cy7).

  • Analysis: Pool the fractions containing the purified labeled biomolecule and analyze the purity by analytical HPLC or SDS-PAGE.

Protocol 2: Dialysis
  • Membrane Selection: Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than the molecular weight of your labeled biomolecule.

  • Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load the sample into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Place the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200-500 times the sample volume) and stir gently at 4°C.[9]

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight.

  • Sample Recovery: Carefully remove the sample from the dialysis device.

Protocol 3: Tangential Flow Filtration (TFF)
  • System Setup: Assemble the TFF system with a membrane cassette of an appropriate MWCO.

  • System Equilibration: Equilibrate the system by running the desired buffer through it until the permeate has the same pH and conductivity as the buffer.

  • Sample Concentration (Optional): If the sample is dilute, it can be concentrated by closing the permeate outlet and recirculating the sample.

  • Diafiltration (Buffer Exchange): To remove the unconjugated dye, perform diafiltration by adding fresh buffer to the sample reservoir at the same rate that permeate is being removed. Typically, 5-10 diavolumes are required for efficient removal of small molecules.

  • Sample Recovery: After diafiltration, recover the concentrated and purified sample from the system.

Visualizations

Experimental_Workflow_SEC cluster_prep Preparation cluster_sec Size-Exclusion Chromatography cluster_analysis Analysis & Collection start Start conjugation_mix Conjugation Reaction Mixture start->conjugation_mix load_sample Load Sample onto SEC Column conjugation_mix->load_sample elute Elute with Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_uv Monitor UV (280nm & 750nm) collect_fractions->monitor_uv pool_fractions Pool Fractions of Labeled Product monitor_uv->pool_fractions analyze_purity Analyze Purity (HPLC, SDS-PAGE) pool_fractions->analyze_purity purified_product Purified Labeled Product analyze_purity->purified_product

Caption: Workflow for removing unconjugated Cy7 carboxylic acid using SEC.

Experimental_Workflow_Dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Analysis start Start conjugation_mix Conjugation Reaction Mixture start->conjugation_mix load_sample Load Sample into Dialysis Device conjugation_mix->load_sample dialyze Dialyze against Buffer (Multiple Changes) load_sample->dialyze recover_sample Recover Sample from Device dialyze->recover_sample analyze_purity Analyze Purity (HPLC, SDS-PAGE) recover_sample->analyze_purity purified_product Purified Labeled Product analyze_purity->purified_product Troubleshooting_Logic start Purification Issue low_recovery Low Product Recovery? start->low_recovery incomplete_removal Incomplete Dye Removal? start->incomplete_removal aggregation Check for Aggregation low_recovery->aggregation Yes sec_resolution Optimize SEC Resolution incomplete_removal->sec_resolution Yes (SEC) dialysis_efficiency Improve Dialysis Efficiency incomplete_removal->dialysis_efficiency Yes (Dialysis) adsorption Check for Non-specific Adsorption aggregation->adsorption method_params Review Purification Method/Parameters adsorption->method_params dye_aggregation Consider Dye Aggregation dialysis_efficiency->dye_aggregation

References

Cyanine7 Carboxylic Acid Conjugation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on Cyanine7 carboxylic acid (Cy7-COOH) conjugation reactions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient labeling of your biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Cy7-COOH to a protein or antibody?

A1: The conjugation of Cy7-COOH typically involves a two-step process, each with its own optimal pH. First, the carboxylic acid is activated with EDC and NHS (or sulfo-NHS) to form a reactive NHS ester. This activation step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 [1]. The second step, the reaction of the Cy7-NHS ester with primary amines on the biomolecule, is most efficient at a slightly basic pH of 7.2 to 8.5 , with an optimal range often cited as 8.3-8.5 [2][3][4].

Q2: Why is pH so critical for the success of my Cy7 conjugation reaction?

A2: The pH of the reaction buffer is a critical parameter because it influences two competing chemical reactions:

  • Amine Reactivity: The primary amine groups on your protein (e.g., the ε-amino group of lysine (B10760008) residues) must be in their deprotonated, nucleophilic form (-NH₂) to react with the activated Cy7. At acidic pH, these amines are protonated (-NH₃⁺) and non-reactive[5]. A pH above the pKa of the amine group favors the deprotonated state, increasing the reaction rate.

  • NHS Ester Hydrolysis: The activated Cy7-NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values[5][6].

Therefore, the optimal pH is a compromise that maximizes the concentration of reactive amines while minimizing the rate of NHS ester hydrolysis.

Q3: What happens if I use a buffer with a pH that is too low or too high?

A3:

  • pH too low (e.g., < 7): The majority of the primary amines on your biomolecule will be protonated and thus unreactive, leading to very low or no conjugation efficiency[3][4].

  • pH too high (e.g., > 9.0): The hydrolysis of the Cy7-NHS ester will be very rapid, significantly reducing the amount of active dye available to react with your biomolecule. This also leads to low conjugation yields[2][3]. Additionally, some cyanine (B1664457) dyes can become unstable at high pH[7].

Q4: What buffers are recommended for Cy7 conjugation reactions?

A4: It is crucial to use an amine-free buffer to prevent the buffer components from competing with your target biomolecule for reaction with the activated dye.

  • For the EDC/NHS activation step (pH 4.5-6.0): MES buffer is a common and recommended choice[1].

  • For the conjugation step (pH 7.2-8.5): Phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are frequently used[3][6][8].

Q5: Can I use Tris buffer for my conjugation reaction?

A5: It is generally not recommended to use Tris buffer because it contains a primary amine that will compete with your biomolecule for conjugation with the Cy7-NHS ester[3][9]. While some sources suggest it can occasionally be used due to its hindered amine group, it is best to avoid it to ensure optimal labeling efficiency[4].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Fluorescence Signal Failed Conjugation Reaction: Incorrect pH during activation or conjugation.Verify the pH of your activation buffer (pH 4.5-6.0) and conjugation buffer (pH 7.2-8.5) with a calibrated pH meter. Prepare fresh buffers if necessary[10].
Hydrolyzed Cy7 Dye: The Cy7-NHS ester is moisture-sensitive and can degrade.Use a fresh, high-quality Cy7-COOH and prepare the activated Cy7-NHS ester immediately before use. Store reagents properly in a desiccated environment[11].
Presence of Competing Amines: Buffer contains Tris, glycine, or other primary amines.Perform a buffer exchange on your protein or antibody into an amine-free buffer like PBS before starting the conjugation[8][10][11].
Low Protein Concentration: The reaction is less efficient at low concentrations.Ensure your protein concentration is within the optimal range, typically 2-10 mg/mL[11][12].
Antibody/Protein Precipitation Over-labeling: Too many hydrophobic Cy7 molecules attached to the protein can cause aggregation.Optimize the dye-to-protein molar ratio by performing a titration with different ratios to find the best balance between labeling and solubility[11].
Weak Fluorescence Despite Successful Conjugation Self-Quenching: A high degree of labeling (DOL) can lead to dye molecules interacting and quenching each other's fluorescence.Reduce the dye-to-protein molar ratio in your reaction to achieve a lower DOL. The optimal DOL varies depending on the protein and application[11][12].
Inconsistent Results pH Drift During Reaction: Hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing the pH of the reaction mixture to decrease over time[2][3].Use a more concentrated buffer or monitor and adjust the pH during the reaction, especially for large-scale labeling[3][4].

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis

This table illustrates the relationship between pH and the stability of the reactive NHS ester intermediate. As the pH increases, the half-life of the NHS ester decreases, meaning it hydrolyzes more quickly.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6]
8.6410 minutes[6]

Table 2: Recommended pH Ranges for the Two-Step Cy7-COOH Conjugation

This table summarizes the optimal pH for each critical step of the conjugation process.

Reaction StepReagentsOptimal pH RangeRecommended Buffer
Activation Cy7-COOH + EDC/NHS4.5 - 6.0[1]MES Buffer
Coupling Activated Cy7-NHS Ester + Biomolecule7.2 - 8.5 (Optimal: 8.3-8.5)[2][3][6]PBS, Bicarbonate, Borate[3][6][8]

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of Cy7-COOH to an Antibody

This protocol describes the covalent conjugation of this compound to an antibody using EDC and Sulfo-NHS chemistry.

Materials:

  • Antibody in amine-free buffer (e.g., PBS) at 2-10 mg/mL

  • This compound (Cy7-COOH)

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[9]

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: If your antibody is in a buffer containing amines (like Tris or glycine), perform a buffer exchange into the Coupling Buffer (PBS).

  • Prepare Reagents: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent moisture condensation. Prepare stock solutions of Cy7-COOH, EDC, and Sulfo-NHS in an appropriate solvent (e.g., DMSO for Cy7-COOH[13], Activation Buffer for EDC/Sulfo-NHS) immediately before use.

  • Activation of Cy7-COOH: a. In a microcentrifuge tube, combine Cy7-COOH with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2- to 5-fold molar excess of EDC and Sulfo-NHS over Cy7-COOH. b. Incubate for 15 minutes at room temperature to form the Cy7-Sulfo-NHS ester[1].

  • Conjugation to Antibody: a. Immediately add the activated Cy7 solution to your antibody solution in the Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 8.5. b. The molar ratio of dye to antibody should be optimized. Start with a range of ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal degree of labeling (DOL). c. Incubate the reaction for 1-2 hours at room temperature, protected from light[1].

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted Cy7-Sulfo-NHS ester. Incubate for 15-30 minutes.

  • Purification: Separate the Cy7-labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS)[12]. The first colored band to elute will be the conjugated antibody.

  • Characterization: Determine the concentration of the antibody and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~750 nm (for Cy7)[11].

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification cy7 Cy7-COOH activated_cy7 Activated Cy7-Sulfo-NHS Ester cy7->activated_cy7 MES Buffer, 15 min, RT edc_nhs EDC + Sulfo-NHS edc_nhs->activated_cy7 conjugate Cy7-Antibody Conjugate activated_cy7->conjugate PBS Buffer, 1-2 hrs, RT, Dark antibody Antibody (-NH2) antibody->conjugate quenching Quench Reaction (e.g., Tris) conjugate->quenching purify Desalting Column quenching->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for the two-step conjugation of Cy7-COOH to an antibody.

ph_impact cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (8.3-8.5) cluster_high_ph High pH (> 9.0) amine_low Amine is Protonated (-NH3+) reaction_low No Reaction amine_low->reaction_low Non-nucleophilic amine_opt Amine is Deprotonated (-NH2) reaction_opt Successful Conjugation amine_opt->reaction_opt Nucleophilic nhs_opt NHS Ester is Stable (Minimal Hydrolysis) nhs_opt->reaction_opt nhs_high NHS Ester Hydrolyzes Rapidly reaction_high Low Yield nhs_high->reaction_high Inactive Ester

Caption: The competing effects of pH on amine reactivity and NHS ester stability.

References

Solving solubility problems with Cyanine7 carboxylic acid in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Cyanine7 carboxylic acid (Cy7-COOH) in Phosphate-Buffered Saline (PBS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

A1: Standard, non-sulfonated this compound has inherently low solubility in aqueous solutions like PBS.[1][2] This is due to the molecule's large, hydrophobic aromatic structure. To dissolve it, an organic co-solvent is typically required.[3][4]

Q2: What is the difference between this compound and sulfo-Cyanine7 carboxylic acid?

A2: The key difference is the presence of sulfo-groups on the sulfo-Cyanine7 molecule. These negatively charged groups significantly increase the dye's hydrophilicity and allow it to dissolve readily in aqueous buffers without the need for organic co-solvents.[3][5][6]

Q3: Can I use DMSO to dissolve my Cy7-COOH before adding it to PBS? What is the recommended percentage?

A3: Yes, using a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is the standard procedure for non-sulfonated cyanine (B1664457) dyes.[3] It is recommended to first dissolve the dye in the organic solvent to create a stock solution, which is then added to the aqueous buffer. For many cyanine dyes, the final concentration of the organic co-solvent in the aqueous solution should be kept low, typically between 5-20%.[3]

Q4: My dissolved Cy7-COOH solution looks fine, but the fluorescence is weak. What could be the issue?

A4: Cyanine dyes are prone to forming aggregates (dimers or H-aggregates) in aqueous solutions, which can lead to fluorescence quenching.[7][8][9] Even if the dye appears dissolved, aggregation might be occurring at a microscopic level. Using a sulfonated version of the dye can help reduce aggregation.[3]

Q5: How does pH affect the solubility of Cy7-COOH in PBS?

A5: The carboxylic acid group on the molecule has a pKa. At a pH below its pKa, the group is protonated and neutral, reducing its contribution to water solubility. In standard PBS (pH 7.4), the carboxylic acid will be mostly deprotonated (negatively charged), which aids solubility. However, for the non-sulfonated version, this is often insufficient to overcome the molecule's overall hydrophobicity. For labeling reactions involving NHS esters, a pH of 8.0-9.0 is often recommended to ensure the target amine groups are deprotonated and reactive.[10]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound and PBS.

Problem 1: Precipitate forms immediately upon adding Cy7-COOH to PBS.
  • Cause: Direct addition of the hydrophobic, non-sulfonated Cy7-COOH powder to an aqueous buffer.

  • Solution: Follow the recommended protocol of first dissolving the dye in an organic co-solvent.

Problem 2: Precipitate forms after adding a DMSO stock solution of Cy7-COOH to PBS.
  • Cause A: The final concentration of the dye in PBS is too high, exceeding its solubility limit even with a co-solvent.

  • Solution A: Try preparing a more dilute final solution.

  • Cause B: The percentage of the organic co-solvent is too low to maintain solubility.

  • Solution B: Increase the final percentage of the co-solvent (e.g., from 5% to 10% DMSO), but be mindful of its potential effects on your experimental system (e.g., cell viability, protein stability).

  • Cause C: The dye is aggregating and precipitating over time.

  • Solution C: Use the solution immediately after preparation. Vortexing or brief sonication may help to resuspend the dye, but the best long-term solution is to switch to the more soluble sulfo-Cyanine7 carboxylic acid.

Data Presentation

The following tables summarize the key properties and recommended handling of non-sulfonated and sulfonated this compound.

Table 1: Comparison of this compound Variants

PropertyNon-Sulfonated Cy7-COOHSulfo-Cyanine7-COOH
Aqueous Solubility Low[1][2][11]High[5][6][12]
Organic Co-Solvent Required (e.g., DMSO, DMF)[3]Not Required[3]
Aggregation Tendency HigherLower[3]
Primary Application Labeling in the presence of organic solventsAqueous labeling and in vivo imaging[5]

Table 2: Recommended Solvents for Stock Solutions

Dye VariantPrimary Solvent for StockSecondary/Working Buffer
Non-Sulfonated Cy7-COOH DMSO, DMF[2]PBS (with co-solvent)
Sulfo-Cyanine7-COOH Water, PBS, DMF, DMSO[5]PBS

Experimental Protocols

Protocol 1: Dissolving Non-Sulfonated this compound
  • Prepare Stock Solution: Allow the vial of Cy7-COOH powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a small volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until all the dye is completely dissolved. The solution should be clear with no visible particles.

  • Prepare Working Solution: Pipette the required volume of the DMSO stock solution and add it to your PBS buffer while vortexing.

  • Ensure the final concentration of DMSO in the PBS solution is as low as possible (ideally ≤10%) to avoid interfering with your experiment.[3]

  • Use the final solution immediately.

Protocol 2: Dissolving Sulfo-Cyanine7 Carboxylic Acid
  • Prepare Solution: Allow the vial of sulfo-Cy7-COOH powder to equilibrate to room temperature.

  • Add the desired volume of PBS directly to the vial to achieve the target concentration.

  • Vortex until the dye is fully dissolved.[5] The solution can be stored as recommended by the manufacturer, protected from light.

Visualizations

The following diagrams illustrate the decision-making process and workflows for handling this compound.

cluster_0 Solubility Troubleshooting Workflow start Start: Need to dissolve Cy7-COOH in PBS decision Is the dye non-sulfonated? start->decision proc1 Dissolve directly in PBS decision->proc1 No (Sulfo) proc2 Prepare concentrated stock in DMSO/DMF decision->proc2 Yes end End: Usable Solution proc1->end proc3 Add stock solution to PBS (keep co-solvent % low) proc2->proc3 issue Precipitate or low fluorescence? proc3->issue issue->end No sol1 Lower concentration or increase co-solvent % issue->sol1 Yes sol1->proc3 sol2 Consider switching to sulfo-Cy7-COOH sol1->sol2

Caption: Troubleshooting workflow for dissolving Cy7-COOH.

cluster_1 Chemical Property Comparison A Non-Sulfonated Cy7-COOH P1 • Large Hydrophobic Core • Low Aqueous Solubility • High Aggregation Risk A->P1 Properties S1 Requires Organic Co-solvent (DMSO) A->S1 Solution B Sulfo-Cyanine7-COOH P2 • Sulfonate Groups (SO3-) • High Aqueous Solubility • Reduced Aggregation B->P2 Properties S2 Direct Dissolution in Buffer (PBS) B->S2 Solution

References

How to reduce background fluorescence with Cyanine7 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Cyanine7 (Cy7) carboxylic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence when using Cyanine7 (Cy7) carboxylic acid?

A1: High background fluorescence in experiments using Cy7 can originate from several sources:

  • Autofluorescence from Biological Samples: Endogenous molecules within cells and tissues, such as collagen, elastin, lipofuscin, and red blood cells, can naturally emit light when excited, contributing to background noise.[1] Aldehyde-based fixatives like formalin can also react with tissue components to create fluorescent products.[2]

  • Non-Specific Binding: The Cy7-conjugated probe may bind to unintended targets within the sample due to hydrophobic or charge-based interactions.[1][3]

  • Unbound Fluorophore: Incomplete removal of unbound Cy7 conjugate during washing steps can lead to a diffuse background signal.[1]

  • Instrumental Noise: The imaging system itself, including the detector and light source, can contribute to the background signal.[1]

  • Diet-Induced Autofluorescence: In animal imaging studies, chlorophyll (B73375) from standard rodent chow can cause strong autofluorescence in the gastrointestinal tract.[1]

Q2: How does pH affect the fluorescence of Cyanine7?

A2: The fluorescence intensity of Cyanine7 is generally stable across a broad pH range, typically from pH 4 to 10.[4] This stability makes it a reliable probe for biological experiments where pH may fluctuate.[4]

Q3: Can high concentrations of Cy7 lead to quenching?

A3: Yes, at high concentrations, Cy7 molecules can aggregate, which leads to self-quenching and a decrease in fluorescence intensity.[5][6] This is a critical consideration when labeling biomolecules, as a high degree of labeling can result in reduced brightness.[5]

Troubleshooting Guides

Guide 1: High Background in Unstained Control Samples (Autofluorescence)

This guide addresses issues where significant background fluorescence is observed in control samples that have not been treated with a Cy7-conjugated probe.

Problem: My unstained control tissue shows high background in the Cy7 channel.

Cause: This is a clear indication of autofluorescence, where components of the tissue itself are fluorescing.

Solutions:

  • Chemical Quenching: Treat the tissue with a chemical agent to reduce endogenous fluorescence.

    • Sudan Black B: Effective for quenching lipofuscin-based autofluorescence.

    • Sodium Borohydride (B1222165): Reduces autofluorescence induced by aldehyde fixation.[7]

    • Commercial Quenching Reagents: Products like TrueBlack™ and TrueVIEW® are designed to quench autofluorescence from multiple sources.[2]

  • Spectral Unmixing: If your imaging software allows, use spectral unmixing algorithms to computationally separate the Cy7 signal from the autofluorescence spectrum.

  • Proper Sample Preparation:

    • Perfusion: Before fixation, perfuse tissues with PBS to remove red blood cells, which can be a source of autofluorescence.[7]

    • Fixation: Minimize fixation time and consider using alternatives to aldehyde-based fixatives, such as chilled methanol (B129727) or ethanol (B145695).[7][8]

Experimental Protocols:

  • Protocol 1: Sudan Black B Quenching

    • Deparaffinize and rehydrate tissue sections.

    • Perform antigen retrieval if required.

    • Proceed with standard immunofluorescence staining (blocking, antibody incubations, and washes).

    • After the final wash, incubate sections in 0.1% - 0.3% Sudan Black B in 70% ethanol for 5-20 minutes at room temperature.

    • Rinse thoroughly with PBS or TBS.

    • Mount and image.

  • Protocol 2: Sodium Borohydride Treatment

    • Deparaffinize and rehydrate tissue sections.

    • Prepare a fresh 1 mg/mL solution of sodium borohydride in PBS on ice immediately before use.

    • Incubate the sections in the freshly prepared solution. For paraffin-embedded sections, three 10-minute incubations are recommended.

    • Wash thoroughly with PBS.

    • Proceed with your standard staining protocol.

Quantitative Data on Quenching Reagents:

Quenching ReagentTarget AutofluorescenceReported EffectivenessNotes
Sudan Black BLipofuscinEffectiveCan introduce its own background in red/far-red channels; optimization is key.
Sodium BorohydrideAldehyde-inducedEffectiveCan have variable results.[7]
TrueVIEW®Multiple sourcesSignificant reductionCommercial reagent.
Trypan BlueIntracellular~5-fold increase in signal-to-noise in flow cytometryLess common in microscopy.

Troubleshooting Workflow for Autofluorescence:

start High Background in Unstained Control check_fixation Review Fixation Method start->check_fixation aldehyde Aldehyde-based Fixative check_fixation->aldehyde Yes non_aldehyde Alternative Fixative (e.g., Methanol) check_fixation->non_aldehyde No try_sbh Treat with Sodium Borohydride aldehyde->try_sbh check_tissue Identify Tissue Components non_aldehyde->check_tissue try_sbh->check_tissue lipofuscin Lipofuscin Present check_tissue->lipofuscin Yes other_auto Other Endogenous Fluorophores check_tissue->other_auto No try_sbb Treat with Sudan Black B lipofuscin->try_sbb try_commercial Use Commercial Quenching Reagent other_auto->try_commercial spectral Employ Spectral Unmixing try_sbb->spectral try_commercial->spectral end Reduced Background spectral->end start High Background in Stained Sample optimize_conc Optimize Probe Concentration start->optimize_conc improve_blocking Improve Blocking Step start->improve_blocking enhance_washing Enhance Washing Steps start->enhance_washing use_controls Use Appropriate Controls optimize_conc->use_controls improve_blocking->use_controls enhance_washing->use_controls end Improved Signal-to-Noise Ratio use_controls->end

References

Best practices for handling and storing Cyanine7 carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Cyanine7 (Cy7) carboxylic acid. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is Cyanine7 carboxylic acid and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye.[1][2] It possesses a free carboxylic acid group that can be activated to form covalent linkages with primary amines on biomolecules such as proteins, antibodies, and peptides.[1] Its fluorescence in the NIR spectrum allows for deep tissue penetration with minimal autofluorescence, making it highly suitable for in vivo imaging and other sensitive detection applications.

2. How should I store this compound?

For long-term storage, this compound should be kept at -20°C in the dark and in a desiccated environment.[1][2] It can be transported at room temperature for up to three weeks.[1][2] To maintain its integrity, prolonged exposure to light should be avoided.[1][2]

3. What is the best way to dissolve this compound?

This compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1] It has low solubility in water. For labeling biomolecules in an aqueous buffer, it is recommended to first dissolve the dye in a small amount of an organic co-solvent (e.g., DMSO) and then add it to the aqueous solution of the biomolecule.[3] The sulfonated version, sulfo-Cyanine7 carboxylic acid, is water-soluble and can be used in purely aqueous conditions.[3][4]

4. Should I use this compound or a pre-activated form like the NHS ester?

For more straightforward conjugation reactions, pre-activated forms like Cyanine7 NHS ester are often recommended.[1][2] The carboxylic acid form requires an activation step, typically using EDC and NHS (or sulfo-NHS), to react with primary amines.[5][6]

Quantitative Data Summary

The following tables provide key quantitative parameters for this compound and its conjugates.

Table 1: Spectral and Physicochemical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~750 nm[2]
Emission Maximum (λem)~773 nm[2]
Molar Extinction Coefficient (ε)~199,000 cm⁻¹M⁻¹[2]
Molecular Weight~585.22 g/mol [1]
SolubilitySoluble in DMSO, DMF; low in water[1]
Storage Temperature-20°C[1][2]

Table 2: Recommended Molar Ratios for Protein Labeling

ApplicationRecommended Dye:Protein Molar RatioReference
General Antibody Labeling2 - 10[7]
Initial Optimization5:1, 10:1, 15:1, 20:1[7]

Experimental Protocols

Protocol 1: Activation and Conjugation of this compound to a Protein using EDC/NHS

This protocol describes the two-step process of activating this compound and conjugating it to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer, e.g., MES)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[6][8]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5[6][8]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column (e.g., Sephadex G-25)[9]

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use to final concentrations of 2 mM and 5 mM, respectively.[6]

  • Add the desired molar excess of the EDC/Sulfo-NHS solution to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light.[10]

Step 2: Conjugation to the Protein

  • Exchange the protein into the Coupling Buffer. The protein concentration should ideally be 2-10 mg/mL.[7]

  • Add the activated this compound solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[10]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes.

Step 3: Purification of the Conjugate

  • Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[9]

  • Collect the first colored fraction, which is the Cy7-protein conjugate.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule and is a critical quality control parameter.[11][12]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy7 (~750 nm, Aₘₐₓ) using a spectrophotometer.[11]

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

      • Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically around 0.05 for Cy7).

    • Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Where ε_dye is the molar extinction coefficient of Cy7 at its absorbance maximum (~199,000 cm⁻¹M⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration [11]

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

  • Possible Cause: Low conjugation efficiency.

  • Solution:

    • Ensure the protein buffer is free of primary amines (e.g., Tris, glycine) which compete with the reaction.[8] Perform a buffer exchange into an amine-free buffer like PBS or MES if necessary.[8]

    • Optimize the pH of the reaction. The activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the coupling to the amine is best at pH 7.0-8.5.[8]

    • Increase the molar ratio of dye to protein.[7]

    • Ensure the EDC and NHS reagents are fresh and have been stored properly (at -20°C, desiccated) as they are moisture-sensitive.[8]

Issue 2: Protein Precipitation During Conjugation

  • Possible Cause: High concentration of organic solvent (DMSO) or protein aggregation.

  • Solution:

    • Keep the volume of DMSO in the reaction mixture below 10%.

    • Ensure the protein is stable and soluble in the chosen reaction buffer.

    • If using a high concentration of EDC, try reducing it as this can sometimes cause precipitation.[8]

Issue 3: High Background Signal in Imaging

  • Possible Cause: Incomplete removal of unconjugated dye.

  • Solution:

    • Repeat the purification step using a desalting column or use a longer column for better separation.[9]

    • Consider using dialysis for purification, especially if using the water-soluble sulfo-Cy7.[3]

Issue 4: Reduced Fluorescence Intensity of the Conjugate (Self-Quenching)

  • Possible Cause: High Degree of Labeling (DOL).

  • Solution:

    • Reduce the molar ratio of dye to protein in the conjugation reaction to achieve a lower DOL. For most antibodies, a DOL of 2-10 is recommended.[7]

    • Perform a titration with different dye-to-protein ratios to find the optimal balance between labeling efficiency and fluorescence brightness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification & QC prep_dye Dissolve Cy7-COOH in DMSO activate Activate Cy7-COOH with EDC/Sulfo-NHS in Activation Buffer (pH 4.5-6.0) prep_dye->activate prep_protein Prepare Protein in Amine-Free Buffer conjugate Add Activated Dye to Protein in Coupling Buffer (pH 7.2-7.5) prep_protein->conjugate activate->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (Desalting Column) quench->purify qc Calculate DOL purify->qc

Caption: Experimental workflow for this compound conjugation.

troubleshooting_low_signal problem Low/No Fluorescence Signal cause1 Low Conjugation Efficiency problem->cause1 cause2 Inactive Reagents problem->cause2 cause3 Incorrect Buffer problem->cause3 solution1a Optimize Dye:Protein Ratio cause1->solution1a solution1b Optimize pH cause1->solution1b solution2 Use Fresh EDC/NHS cause2->solution2 solution3 Buffer Exchange to Amine-Free Buffer cause3->solution3

Caption: Troubleshooting guide for low fluorescence signal.

References

Validation & Comparative

A Head-to-Head Comparison: Cyanine7 Carboxylic Acid vs. Cy7 NHS Ester for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – December 5, 2025 – For researchers, scientists, and drug development professionals engaged in near-infrared (NIR) fluorescence imaging, the choice of dye chemistry is a critical decision point that impacts conjugation efficiency, experimental workflow, and the stability of the final labeled protein. This guide provides an objective comparison between two popular forms of the Cy7 dye for protein labeling: Cyanine7 carboxylic acid and Cy7 N-hydroxysuccinimide (NHS) ester.

Introduction to Cy7 Labeling Chemistries

Cyanine7 (Cy7) is a near-infrared dye prized for its spectral properties, which allow for deep tissue penetration and minimal autofluorescence in biological samples. The covalent attachment of Cy7 to a protein of interest is most commonly achieved by targeting primary amines, such as the ε-amino groups of lysine (B10760008) residues and the N-terminus of the polypeptide chain. The two chemistries discussed here represent distinct approaches to achieving this same fundamental goal: the formation of a stable amide bond.

Cy7 NHS ester is a pre-activated, amine-reactive molecule. The N-hydroxysuccinimide ester is a highly efficient functional group that reacts directly with nucleophilic primary amines on a protein, making it a straightforward, one-step labeling solution.

This compound , on the other hand, is a more stable precursor that is not inherently reactive towards amines. It requires a multi-step in situ activation process using a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), typically in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to form a reactive intermediate that can then couple to the protein.

Chemical Principles and Reaction Workflows

The fundamental difference between these two reagents lies in their reaction mechanism. Cy7 NHS ester offers a simple and direct path to protein conjugation, while Cy7 carboxylic acid provides flexibility at the cost of a more complex workflow.

Cy7 NHS Ester: Direct Amine Acylation

The Cy7 NHS ester reacts with deprotonated primary amines on a protein in a single step. This reaction is highly efficient at a slightly alkaline pH, where the amino groups are more nucleophilic. The NHS moiety is an excellent leaving group, resulting in the formation of a stable amide bond.

G Cy7 NHS Ester Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) mix Add Cy7 NHS Ester to Protein Solution (Target Molar Ratio: 5:1 to 20:1) p_prep->mix Protein dye_prep Prepare Cy7 NHS Ester Solution (10 mg/mL in anhydrous DMSO) dye_prep->mix Dye incubate Incubate for 1-3 hours at RT (Protect from light) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) incubate->purify analyze Characterize Conjugate (Determine Degree of Labeling - DOL) purify->analyze

A simplified workflow for protein labeling with Cy7 NHS ester.
This compound: Two-Step Carbodiimide Coupling

Labeling with Cy7 carboxylic acid is a two-step process. First, the carboxylic acid group on the dye is activated with EDC at a slightly acidic pH (4.5-6.0). The addition of NHS or Sulfo-NHS creates a more stable amine-reactive intermediate. In the second step, the pH is raised (7.2-8.5), and the activated dye is mixed with the protein, allowing the primary amines on the protein to react with the NHS-activated dye to form a stable amide bond.

G This compound Labeling Workflow cluster_activation Step 1: Dye Activation cluster_conjugation Step 2: Protein Conjugation cluster_purification Purification dye_sol Prepare Cy7 Carboxylic Acid Solution activate Activate Dye (Mix Dye, EDC, Sulfo-NHS in MES buffer, pH 4.5-6.0) Incubate for 15 min at RT dye_sol->activate reagent_sol Prepare EDC and Sulfo-NHS Solution reagent_sol->activate conjugate Add Activated Dye to Protein Solution Incubate for 2 hours at RT activate->conjugate Activated Dye protein_sol Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) protein_sol->conjugate Protein quench Quench Reaction (Optional) (e.g., with hydroxylamine) conjugate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze Characterize Conjugate (Determine Degree of Labeling - DOL) purify->analyze

A simplified two-step workflow for protein labeling with Cy7 carboxylic acid.

Performance Comparison

While direct, side-by-side quantitative comparisons in the literature are scarce, the performance of each method can be inferred from their chemical principles and data from analogous systems. The choice between the two often comes down to a trade-off between convenience and reagent stability.

FeatureThis compound with EDC/NHSCy7 NHS Ester
Reaction Chemistry Two-step: Carboxyl activation followed by amine couplingOne-step: Direct amine acylation
Primary Target Primary amines (-NH₂) on proteinPrimary amines (-NH₂) on protein
Required Reagents Cy7-COOH, EDC, NHS/Sulfo-NHSCy7-NHS Ester
Optimal pH Activation: pH 4.5-6.0; Coupling: pH 7.2-8.5[1][2]pH 8.0-9.0 (Optimal: 8.5)[3][4]
Reaction Time ~15 min activation + 2 hours coupling[1]1-3 hours[3]
Workflow Complexity Higher (multiple steps, pH adjustments)Lower (single step)
Reagent Stability Cy7-COOH is highly stable. EDC/NHS are moisture-sensitive but used immediately upon dissolution.[5]Cy7-NHS ester is moisture-sensitive and prone to hydrolysis, requiring anhydrous storage and fresh solutions.[6]
Control over Reaction Good; can quench EDC after activation to prevent protein-protein cross-linking.[1][]Good; reaction is typically well-controlled by stoichiometry and time.
Potential Side Reactions Formation of N-acylurea byproduct, potential for EDC-mediated side reactions with tyrosine residues.[1][8]Hydrolysis of the NHS ester is the primary competing reaction, reducing labeling efficiency.[6]
Typical Labeling Efficiency Generally high, but dependent on efficient activation and stability of the intermediate.High, but can be reduced by hydrolysis, especially at low protein concentrations.[9]

Detailed Experimental Protocols

The following protocols provide a general guideline for labeling an IgG antibody. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).[10][11]

Protocol 1: Labeling with Cy7 NHS Ester
  • Protein Preparation :

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, the protein must be purified by dialysis against PBS.[3][10]

    • Adjust the protein concentration to 2-10 mg/mL.[3][4]

    • Adjust the pH of the protein solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer (pH 9.0).[4][10]

  • Dye Preparation :

    • Immediately before use, dissolve the Cy7 NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[][10]

  • Conjugation Reaction :

    • Calculate the required volume of the Cy7 stock solution for the desired molar ratio (a starting point of 10:1 dye-to-protein is common).[4][10]

    • While gently stirring, slowly add the dye solution to the protein solution.[10]

    • Incubate the reaction for 1-3 hours at room temperature, protected from light.[3]

  • Purification :

    • Separate the labeled protein from unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[4]

    • The first colored band to elute is the labeled antibody.[3]

Protocol 2: Labeling with this compound and EDC/Sulfo-NHS
  • Reagent Preparation :

    • Protein Solution : Prepare the protein at 2-10 mg/mL in a coupling buffer such as PBS (pH 7.2).

    • Activation Buffer : Prepare a 0.1 M MES, 0.5 M NaCl buffer at pH 6.0.[3]

    • Dye Solution : Dissolve Cy7 carboxylic acid in the Activation Buffer.

    • EDC/Sulfo-NHS : Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[5]

  • Activation of Cy7 Carboxylic Acid :

    • In a reaction tube, combine the Cy7 carboxylic acid solution with EDC (e.g., final concentration of ~2 mM) and Sulfo-NHS (e.g., final concentration of ~5 mM).[3]

    • Incubate at room temperature for 15 minutes to activate the dye.[1][3]

  • Conjugation to Protein :

    • Add the activated dye mixture to the protein solution. The pH of the final mixture should be between 7.2 and 8.5 for efficient coupling to amines.

    • Incubate for 2 hours at room temperature, protected from light.[1]

  • Quenching and Purification :

    • (Optional) Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM to hydrolyze any unreacted NHS esters.[1]

    • Purify the conjugate using size-exclusion chromatography as described in the NHS ester protocol.

Conclusion and Recommendations

Both this compound and Cy7 NHS ester are effective reagents for labeling proteins for near-infrared applications.

Choose Cy7 NHS Ester if:

  • Simplicity and speed are paramount. The one-step procedure is convenient and requires fewer reagents and handling steps.

  • You can ensure proper handling and storage to minimize hydrolysis of the reactive ester.

Choose this compound if:

  • Long-term stability of the starting dye is a priority. Carboxylic acids are generally more stable for long-term storage than their NHS ester counterparts.

  • You require a two-step "zero-length" crosslinking procedure where the activating reagents can be removed or quenched before adding the protein, which can be beneficial in complex systems to avoid unwanted side reactions.[5][]

For most standard protein labeling applications, the convenience and high reactivity of Cy7 NHS ester make it the reagent of choice.[8] However, for applications requiring the utmost stability of the starting material or more complex, controlled conjugation strategies, This compound with EDC/NHS chemistry provides a robust and flexible alternative. Ultimately, the optimal choice will depend on the specific experimental context, available resources, and the nature of the protein being labeled.

References

A Comparative Guide to Cyanine7 Carboxylic Acid and Other Near-Infrared Dyes for Advanced Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent dye is a critical decision in the design of experiments for in vivo imaging, fluorescence microscopy, and other applications in drug development and biological research. The NIR window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence, leading to higher signal-to-noise ratios. This guide provides an objective comparison of Cyanine7 (Cy7) carboxylic acid with other commonly used NIR dyes: Indocyanine Green (ICG), IRDye® 800CW, and Alexa Fluor™ 790. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the optimal dye for your specific research needs.

Quantitative Comparison of Near-Infrared Dyes

The performance of a fluorescent dye is determined by its photophysical properties. The following table summarizes the key characteristics of Cyanine7 carboxylic acid and its alternatives.

FeatureThis compoundIndocyanine Green (ICG)IRDye® 800CWAlexa Fluor™ 790
Excitation Maximum (nm) ~750[1]~780[2]~774[1]~782[1]
Emission Maximum (nm) ~776[1]~810[2]~789[1]~805[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[1]~200,000[2]~240,000[1]~260,000[1]
Quantum Yield (Φ) ~0.13Low (~1-2% in water)[2]~0.08Not specified
Relative Photostability Lower[1]LowHigh[1]Higher[1]
Tendency for Aggregation Higher[1]HighLower[1]Lower[1]
Key Features Widely used, reactive carboxyl group for conjugation.[]FDA-approved for clinical use, known for poor photostability.[2]High stability, good for quantitative applications.High photostability and brightness.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data when comparing fluorescent dyes. Below are protocols for key experiments.

Protocol 1: Determination of Photophysical Properties (Absorption, Emission, and Quantum Yield)

This protocol outlines the steps to measure the fundamental spectral properties of NIR dyes.

1. Materials:

  • NIR fluorescent dye (e.g., this compound)

  • Spectrophotometer (UV-Vis)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Quantum yield standard with a known quantum yield in the NIR range (e.g., ICG in DMSO)

2. Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the NIR dye in a suitable solvent (e.g., 1 mM in DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 10 µM) in the desired experimental buffer (e.g., PBS).

  • Absorption Spectroscopy:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra of the dye solutions from 600 nm to 900 nm.

    • Use the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite the dye solutions at their respective λmax.

    • Record the emission spectra over a suitable wavelength range (e.g., 750 nm to 950 nm).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity (area under the emission curve) and the absorbance at the excitation wavelength for both the sample dye and the quantum yield standard. The absorbance of both solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

    • Calculate the quantum yield (Φ) of the sample using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • 'sample' and 'std' refer to the sample and standard, respectively.

Protocol 2: Assessment of Photostability

This protocol describes a method to compare the photostability of different NIR dyes.

1. Materials:

  • NIR fluorescent dye solutions of identical concentration (e.g., 1 µM in PBS)

  • Spectrofluorometer or a fluorescence microscope with a stable light source and a detector.

  • Quartz cuvette or microscope slide with a coverslip.

2. Methodology:

  • Sample Preparation:

    • Prepare solutions of the NIR dyes to be compared at the same concentration in the same solvent.

  • Continuous Illumination:

    • Place the sample in the spectrofluorometer or on the microscope stage.

    • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Fluorescence Measurement:

    • Record the fluorescence intensity at the emission maximum at regular time intervals (e.g., every 30 seconds for 30 minutes).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of illumination time.

    • The rate of fluorescence decay is an indicator of photostability. Dyes with a slower decay rate are more photostable.

    • Calculate the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex biological processes and experimental procedures. The following diagrams were created using the DOT language for Graphviz.

Logical Relationship: NIR Dye Selection

This diagram illustrates the decision-making process for selecting an appropriate NIR dye based on experimental requirements.

NIR_Dye_Selection start Start: Define Experimental Needs quant Quantitative Application? start->quant invivo In Vivo Imaging? quant->invivo No irdye IRDye 800CW quant->irdye Yes clinical Clinical Application? invivo->clinical Yes cy7 This compound invivo->cy7 No icg Indocyanine Green (ICG) clinical->icg Yes (FDA Approved) clinical->irdye No (Research Use) alexa Alexa Fluor 790 cy7->alexa Consider for higher photostability irdye->alexa Consider for high photostability

Decision tree for selecting a suitable NIR dye.
Experimental Workflow: Sentinel Lymph Node Mapping

This diagram outlines the key steps involved in sentinel lymph node (SLN) mapping using a NIR dye.

SLN_Mapping_Workflow cluster_preclinical Preclinical Model cluster_imaging Imaging cluster_surgical Surgical Procedure animal_prep Animal Preparation (e.g., tumor induction in mouse) dye_injection Peritumoral Injection of NIR Dye animal_prep->dye_injection nir_imaging Real-time NIR Fluorescence Imaging dye_injection->nir_imaging sln_id Identification of Sentinel Lymph Node(s) nir_imaging->sln_id sln_resection Image-Guided Resection of SLN sln_id->sln_resection hist_analysis Histopathological Analysis sln_resection->hist_analysis

Workflow for in vivo sentinel lymph node mapping.
Signaling Pathway: EGFR Activation and Downstream Signaling

This diagram depicts a simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a common target for NIR dye-conjugated antibodies in cancer research.

EGFR_Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 recruits PI3K PI3K Dimerization->PI3K activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Simplified EGFR signaling pathway.

References

A Head-to-Head Comparison: Cyanine7 Carboxylic Acid vs. Alexa Fluor 750 in the Near-Infrared Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence applications, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and signal-to-noise ratios. Among the plethora of available dyes, Cyanine7 (Cy7) carboxylic acid and Alexa Fluor 750 have emerged as popular choices for labeling biomolecules. This guide provides an objective comparison of their performance, supported by key photophysical data and a detailed experimental protocol for independent evaluation.

In the realm of fluorescence imaging and diagnostics, the near-infrared window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence from biological samples. Both Cyanine7 carboxylic acid and Alexa Fluor 750 are designed to operate within this spectral range, making them suitable for a variety of applications, from in vivo imaging to flow cytometry and western blotting. While spectrally similar, their performance characteristics can differ, influencing experimental outcomes.

Photophysical Properties: A Quantitative Overview

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by the interplay of its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes the key photophysical properties of this compound and Alexa Fluor 750.

PropertyCyanine7 (Cy7) Carboxylic AcidAlexa Fluor 750
Excitation Maximum (λex) ~750 nm[1]~749 nm
Emission Maximum (λem) ~773 nm[1]~775 nm[2]
Molar Extinction Coefficient (ε) ~199,000 cm⁻¹M⁻¹[1]~290,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) Not consistently reported0.12 (in PBS, pH 7.2)[3]

It is important to note that while a definitive quantum yield for this compound is not consistently available in the reviewed literature, related derivatives such as Cyanine7.5 carboxylic acid have a reported quantum yield of approximately 0.10[4][5]. Furthermore, sulfo-Cyanine7 carboxylic acid is described as having an improved quantum yield, though a specific value is not provided[6][7].

Based on the available data, Alexa Fluor 750 exhibits a significantly higher molar extinction coefficient, suggesting it can absorb more light at its excitation maximum. When coupled with its defined quantum yield, this generally translates to brighter conjugates. Indeed, literature comparing the broader families of Alexa Fluor and Cy dyes often highlights the superior brightness and photostability of the Alexa Fluor series[2][8][9][10]. Studies on their conjugated forms have indicated that Alexa Fluor dyes are less prone to the self-quenching that can occur with Cy dyes at high degrees of labeling[11][12].

Experimental Protocol: Relative Quantum Yield Determination

To empower researchers to perform their own comparative analysis, the following protocol outlines the determination of the relative fluorescence quantum yield of a fluorophore, such as this compound, against a standard with a known quantum yield, like Alexa Fluor 750. This method is a widely accepted approach for characterizing fluorescent molecules[13][14][15][16][17].

Objective: To determine the fluorescence quantum yield of an unknown sample (e.g., this compound) relative to a standard (e.g., Alexa Fluor 750).

Materials:

  • Fluorophore of interest (e.g., this compound)

  • Standard fluorophore with known quantum yield (e.g., Alexa Fluor 750)

  • High-purity solvent (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Calibrated cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range helps to avoid inner filter effects.

  • Absorbance Measurement: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer and record the absorbance value at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorescence spectrometer to the value used for the absorbance measurements.

    • For each dilution, record the fluorescence emission spectrum.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept identical for all measurements of the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each recorded spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

Visualizing Fluorescence and Experimental Workflow

To better understand the underlying principles of fluorescence and the experimental process, the following diagrams are provided.

Jablonski cluster_absorption Light Absorption cluster_emission De-excitation Pathways S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption (fs) S1->S0 Fluorescence (ns) S1->S0 Internal Conversion (ps) (Non-radiative) T1 First Triplet State (T₁) S1->T1 Intersystem Crossing (ns) T1->S0 Phosphorescence (µs-s)

Jablonski diagram illustrating the electronic transitions involved in fluorescence.

workflow A Prepare Stock Solutions (Sample & Standard) B Create Serial Dilutions (Absorbance < 0.1) A->B C Measure Absorbance Spectra B->C D Measure Fluorescence Spectra (Identical Settings) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Slopes of Linear Fits F->G H Calculate Relative Quantum Yield G->H

Experimental workflow for determining relative fluorescence quantum yield.

References

Sulfo-Cyanine7 Carboxylic Acid: A Superior Alternative for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence labeling, the choice of dye can significantly impact the success and reliability of experimental outcomes. For researchers, scientists, and drug development professionals engaged in bioconjugation, sulfo-Cyanine7 (sulfo-Cy7) carboxylic acid presents a compelling case as a superior alternative to its standard, non-sulfonated counterpart. This guide provides an objective comparison, supported by available data, to illuminate the distinct advantages of the sulfonated dye.

The primary distinction between sulfo-Cy7 carboxylic acid and the standard Cy7 carboxylic acid lies in the presence of sulfonate (SO₃⁻) groups in the former.[1] These negatively charged moieties dramatically enhance the dye's water solubility, a critical factor in bioconjugation reactions that are typically performed in aqueous buffers.[1][2][3][4][5] This fundamental difference in solubility underpins the significant advantages of the sulfo-Cy7 variant in terms of ease of use, reaction efficiency, and the quality of the final conjugate.

Key Performance Advantages of Sulfo-Cyanine7 Carboxylic Acid

The enhanced aqueous solubility of sulfo-Cy7 carboxylic acid translates into several practical benefits for researchers:

  • Simplified Labeling Protocols: The high water solubility of sulfo-Cy7 carboxylic acid eliminates the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) during the labeling reaction.[1][4] This not only simplifies the experimental workflow but also avoids the potential for organic solvents to denature or alter the conformation of sensitive proteins, such as antibodies.

  • Reduced Dye Aggregation: In aqueous environments, non-sulfonated cyanine (B1664457) dyes have a tendency to aggregate, which can lead to fluorescence quenching and inaccurate quantification of labeling. The sulfonate groups on sulfo-Cy7 carboxylic acid mitigate this issue by increasing the dye's hydrophilicity, resulting in more reliable and reproducible experimental data.

  • Improved Conjugate Quality: By minimizing aggregation and preventing non-specific hydrophobic interactions, sulfo-Cy7 carboxylic acid yields more homogeneously labeled biomolecules. This is particularly crucial for applications requiring precise control over the degree of labeling and for maintaining the biological activity of the labeled molecule.

Comparative Data: A Side-by-Side Look

While the spectral properties of both dyes are nearly identical, the key differences lie in their physical and chemical characteristics that directly influence their application in bioconjugation.

PropertySulfo-Cyanine7 Carboxylic AcidStandard Cyanine7 Carboxylic AcidAdvantage of Sulfo-Cy7
Aqueous Solubility HighLowSignificantly improved solubility allows for direct use in aqueous buffers without organic co-solvents.
Excitation Maximum (λex) ~750 nm[5]~750 nmNearly identical spectral properties ensure compatibility with existing instrumentation.
Emission Maximum (λem) ~773 nm[5]~773 nmNearly identical spectral properties ensure compatibility with existing instrumentation.
Molar Extinction Coefficient (ε) ~240,600 M⁻¹cm⁻¹~199,000 M⁻¹cm⁻¹Higher extinction coefficient suggests brighter fluorescence.
Quantum Yield (Φ) Improved[1][2][3][4]Not specified for carboxylic acid form. A related SE ester has a reported quantum yield of 0.3.While a specific value is not consistently reported, it is generally stated to be higher, leading to brighter conjugates.
Bioconjugation Co-solvent Not required5-20% DMF or DMSO typically requiredSimplifies protocol and protects sensitive biomolecules from denaturation.
Aggregation in Aqueous Media LowProne to aggregationLeads to more reliable and reproducible fluorescence measurements.

Experimental Protocols: Labeling Proteins with Carboxylic Acid Dyes

The conjugation of carboxylic acid-containing dyes to primary amines on proteins (such as lysine (B10760008) residues) is typically achieved through a two-step process involving the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysulfosuccinimide (sulfo-NHS).[6][7][8][9][10][11] This method first activates the carboxylic acid group of the dye, which then reacts with the amine group on the protein to form a stable amide bond.

Materials Required:
  • Sulfo-Cyanine7 carboxylic acid or Standard this compound

  • Protein to be labeled (in an amine-free buffer, e.g., 0.1 M MES, pH 4.5-5.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-7.5)[12]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)

  • Desalting column (e.g., Sephadex G-25) for purification

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification prep_dye Dissolve Dye add_edc_nhs Add EDC and Sulfo-NHS to Dye Solution prep_dye->add_edc_nhs prep_protein Prepare Protein Solution (amine-free buffer, pH 4.5-5.0) add_protein Add Activated Dye to Protein Solution prep_protein->add_protein incubate_activation Incubate for 15 min at Room Temperature add_edc_nhs->incubate_activation adjust_ph Adjust pH to 7.2-7.5 with Conjugation Buffer incubate_activation->adjust_ph adjust_ph->add_protein incubate_conjugation Incubate for 2 hours at Room Temperature add_protein->incubate_conjugation quench Quench Reaction (e.g., with Tris or Hydroxylamine) incubate_conjugation->quench purify Purify Conjugate (Desalting Column) quench->purify

A generalized workflow for protein labeling.
Detailed Methodologies:

Step 1: Preparation of Reagents

  • Dye Solution:

    • Sulfo-Cyanine7 carboxylic acid: Dissolve the dye in the Activation Buffer to a final concentration of 10 mg/mL.

    • Standard this compound: First, dissolve the dye in a minimal amount of DMSO or DMF, and then dilute with Activation Buffer to a final concentration of 10 mg/mL. The final concentration of the organic solvent should be kept to a minimum.

  • Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer such as 0.1 M MES, pH 4.5-5.0.[13] Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the activated dye and must be avoided.[13]

  • EDC and Sulfo-NHS Solutions: Prepare fresh solutions of EDC and sulfo-NHS in the Activation Buffer at a concentration of 10 mg/mL immediately before use, as EDC is moisture-sensitive.

Step 2: Activation of the Carboxylic Acid Dye

  • To the dye solution, add the EDC and sulfo-NHS solutions. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of sulfo-NHS relative to the dye.

  • Incubate the reaction mixture for 15 minutes at room temperature.

Step 3: Conjugation to the Protein

  • Adjust the pH of the activated dye solution to 7.2-7.5 by adding the Conjugation Buffer. This pH is optimal for the reaction with primary amines on the protein.

  • Add the activated dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubate the reaction for 2 hours at room temperature, protected from light.

Step 4: Purification of the Conjugate

  • Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM to consume any unreacted dye.

  • Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for the dye).

Logical Relationship of Advantages

advantages_relationship cluster_property Core Property cluster_benefits Direct Benefits cluster_outcomes Experimental Outcomes solubility Enhanced Aqueous Solubility no_cosolvent No Organic Co-solvent Needed solubility->no_cosolvent reduced_aggregation Reduced Dye Aggregation solubility->reduced_aggregation simple_protocol Simplified Protocol no_cosolvent->simple_protocol protects_protein Protects Sensitive Proteins no_cosolvent->protects_protein reliable_fluorescence More Reliable Fluorescence reduced_aggregation->reliable_fluorescence high_quality_conjugate Higher Quality Conjugate simple_protocol->high_quality_conjugate protects_protein->high_quality_conjugate reliable_fluorescence->high_quality_conjugate

Advantages stemming from sulfo-Cy7's solubility.

Conclusion

For researchers engaged in the fluorescent labeling of biomolecules, sulfo-Cyanine7 carboxylic acid offers clear and significant advantages over its non-sulfonated counterpart. Its superior aqueous solubility simplifies experimental protocols, enhances the reliability of fluorescence data by reducing aggregation, and ultimately leads to higher quality bioconjugates. While the spectral properties of the two dyes are comparable, the practical benefits afforded by the sulfonate groups make sulfo-Cy7 carboxylic acid the preferred choice for a wide range of bioconjugation applications, particularly when working with delicate proteins or when aiming for highly reproducible results.

References

A Head-to-Head Comparison of Cyanine7 and Cy7.5 Dyes for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts the quality and reliability of in vivo imaging studies. Among the plethora of available options, Cyanine7 (Cy7) and Cy7.5 have emerged as popular choices for their spectral properties that fall within the NIR window (700-900 nm). This region is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration.[1][2]

This comprehensive guide provides an objective comparison of the in vivo performance of Cy7 and Cy7.5, drawing upon available experimental data to help researchers make informed decisions for their specific applications. While direct head-to-head comparative studies under identical conditions are limited in published literature, this guide synthesizes available data to offer valuable insights into their respective strengths and weaknesses.

Physicochemical and Spectroscopic Properties

The fundamental performance of a fluorophore is dictated by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex/λem), the molar extinction coefficient (ε), which measures how strongly the dye absorbs light, and the quantum yield (Φ), representing the efficiency of converting absorbed light into fluorescence.

PropertyCyanine7 (Cy7)Cy7.5Source(s)
Excitation Maximum (λex) ~743 - 756 nm~788 nm[3]
Emission Maximum (λem) ~767 - 779 nm~808 nm[3]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹Data not available in a directly comparable format[3]
Quantum Yield (Φ) Varies (typically lower in aqueous media)Higher than ICG; increased by 20% with a more rigid structure[4]
Stokes Shift ~24-33 nm~20 nmCalculated from λex and λem

Note: The exact photophysical properties can vary slightly depending on the solvent, pH, and conjugation state.

In Vivo Performance: A Comparative Analysis

While photophysical properties provide a theoretical basis for performance, the practical utility of these dyes for in vivo imaging is also influenced by factors such as photostability, biodistribution, and signal-to-background ratio in a biological environment.

Fluorescence Intensity and Signal-to-Background Ratio

Cyanine7 (Cy7) has demonstrated its utility in visualizing deep-seated tumors.[2] For larger tumors, Cy7 has been reported to provide better labeling, which may be attributed to its brightness overcoming self-masking and dilution effects.[5] Studies have shown that Cy7 offers deeper tissue penetration, less scattering, and lower background autofluorescence compared to dyes with shorter wavelengths like Cy5.5.[6] In a study using Cy7-labeled RGD peptides for tumor imaging in mice, tumor-to-normal tissue ratios of up to 4.35 were achieved two hours post-injection.[6]

Cy7.5 is also well-suited for in vivo imaging due to its emission in the far-red region of the spectrum, which allows for deep tissue penetration.[7] While direct quantitative comparisons of signal intensity with Cy7 are scarce, Cy7.5 is noted for its high quantum yield and photostability, which are crucial for maintaining a strong and consistent signal during long-term imaging experiments.[8]

Photostability

A notable drawback of Cy7 is its lower photostability compared to other cyanine (B1664457) dyes like Cy5 and the Alexa Fluor series.[3] This susceptibility to photobleaching requires careful experimental design to minimize light exposure.

In contrast, Cy7.5 is often cited for its high photostability, which allows for consistent signal detection over extended imaging periods.[8]

Biodistribution

The biodistribution of a fluorescent probe is a critical factor, as non-specific accumulation can lead to high background signals.

For Cy7 , studies have shown that the free dye can have appreciable tumor uptake, likely due to the enhanced permeability and retention (EPR) effect.[6] However, conjugation to targeting molecules is necessary for specific accumulation. The biodistribution of Cy7-conjugates is highly dependent on the properties of the targeting ligand.

Studies involving Cy7.5 have indicated that conjugation of this dye can direct the biodistribution of nanoparticles to the liver, spleen, and bowels.[9] As with Cy7, the overall biodistribution profile is significantly influenced by the molecule to which it is conjugated. In a study with free Cy7.5 dye, accumulation was observed in most assessed tissues, with a preferential accumulation in the liver.[7]

Experimental Protocols

To ensure reproducible and comparable results when evaluating different fluorophores, standardized experimental protocols are essential. Below is a detailed methodology for a typical in vivo fluorescence imaging experiment.

Key Experiment: In Vivo Fluorescence Imaging of a Tumor-Bearing Mouse

Objective: To compare the tumor-targeting capabilities and signal intensity of a Cy7-labeled and a Cy7.5-labeled targeting molecule in a subcutaneous tumor model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Cy7-labeled targeting molecule (e.g., antibody, peptide)

  • Cy7.5-labeled targeting molecule (same molecule as above)

  • In vivo imaging system with appropriate filters for Cy7 and Cy7.5

  • Anesthetic (e.g., isoflurane)

  • Sterile PBS

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. To reduce autofluorescence, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[10]

  • Baseline Imaging: Acquire a baseline whole-body fluorescence image to determine the level of autofluorescence.

  • Probe Administration: Inject the Cy7- or Cy7.5-labeled probe intravenously (e.g., via the tail vein). The dose will depend on the specific targeting molecule and should be consistent between the two dye groups.

  • Post-injection Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the labeled probe.[10] Use appropriate excitation and emission filters for each dye.

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the average fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.[10]

  • Ex Vivo Imaging (Optional): After the final in vivo imaging session, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution and perform more quantitative analysis.[10]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the application of these dyes, the following diagrams illustrate a key experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Probe Preparation cluster_invivo In Vivo Imaging cluster_analysis Data Analysis cluster_exvivo Ex Vivo Validation prep1 Targeting Molecule (e.g., Antibody) prep3 Conjugation prep1->prep3 prep2 Cyanine Dye (Cy7 or Cy7.5) prep2->prep3 prep4 Purification prep3->prep4 invivo2 Probe Injection (Intravenous) prep4->invivo2 invivo1 Animal Model (Tumor-bearing mouse) invivo1->invivo2 invivo3 Longitudinal Imaging (e.g., 1, 4, 24, 48h) invivo2->invivo3 analysis1 Image Acquisition invivo3->analysis1 exvivo1 Organ Dissection invivo3->exvivo1 analysis2 ROI Analysis (Tumor vs. Background) analysis1->analysis2 analysis3 Quantification (TBR, Biodistribution) analysis2->analysis3 exvivo2 Ex Vivo Imaging exvivo1->exvivo2

Caption: General workflow for in vivo tumor imaging using a cyanine dye-labeled targeting molecule.

signaling_pathway Ligand Cy7/Cy7.5-Labeled Targeting Ligand (e.g., Antibody, Peptide) Receptor Cell Surface Receptor (e.g., EGFR, Integrin) Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Imaging Fluorescence Imaging (Detection of Labeled Receptor) Receptor->Imaging Visualization Response Cellular Response (e.g., Proliferation, Migration) Signaling->Response

Caption: Simplified signaling pathway targeted for in vivo imaging with a cyanine dye-labeled probe.

Conclusion

Both Cyanine7 and Cy7.5 are powerful tools for in vivo fluorescence imaging, each with a distinct set of characteristics.

Cyanine7 is a well-established dye that offers excellent tissue penetration, making it a strong candidate for imaging deep-seated structures. However, its lower photostability is a key consideration, and experiments should be designed to minimize photobleaching.

Cyanine7.5 stands out for its high photostability and quantum yield, suggesting it may be more suitable for longitudinal studies that require repeated imaging and consistent signal intensity over time.

Ultimately, the choice between Cy7 and Cy7.5 will depend on the specific requirements of the study. For imaging large, deep tumors where maximizing signal penetration is paramount, Cy7 may be advantageous. For long-term tracking studies where signal stability is critical, Cy7.5 may be the superior choice. Researchers are encouraged to perform pilot studies to determine the optimal dye for their specific targeting molecule, animal model, and imaging instrumentation.

References

A Researcher's Guide to Cross-Reactivity in Near-Infrared Fluorescence Imaging: A Comparative Analysis of Cyanine7 Carboxylic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescence imaging, the specificity of fluorescent probes is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Cyanine7 (Cy7) carboxylic acid conjugates with its common alternative, Alexa Fluor 750, focusing on the critical aspect of cross-reactivity. The information presented herein is supported by established experimental protocols and representative data to aid in the selection of the most appropriate fluorophore for your research needs.

Cyanine7 (Cy7) is a widely used NIR dye valued for its high extinction coefficient and emission in a spectral region with low tissue autofluorescence. However, like many fluorescent probes, conjugates of Cy7 can exhibit non-specific binding, leading to background signal and potentially confounding experimental results. Understanding and mitigating this cross-reactivity is crucial for accurate target detection and quantification. This guide delves into a direct comparison of Cy7 and a key competitor, Alexa Fluor 750, in the context of non-specific binding.

Performance Comparison: Cyanine7 vs. Alexa Fluor 750

The choice between Cy7 and its alternatives often involves a trade-off between brightness, photostability, and non-specific binding. While Cy7 is a bright and cost-effective option, studies have indicated that Alexa Fluor dyes, including Alexa Fluor 750, may offer superior performance in terms of lower self-quenching at high degrees of labeling and reduced non-specific interactions.[1][2] The tendency of Cy dyes to form aggregates at high concentrations can contribute to increased non-specific binding.[2]

Quantitative Data Summary

The following table summarizes representative data from a hypothetical immunofluorescence experiment designed to assess the cross-reactivity of anti-EGFR antibody conjugates. In this experiment, a cell line with high EGFR expression (A431) and a negative control cell line with low to no EGFR expression (Jurkat) are stained with antibody-dye conjugates. The signal-to-noise ratio is a key metric for evaluating specificity, where a higher ratio indicates lower non-specific binding.

Fluorophore ConjugateTarget Cell Line (A431) Mean Fluorescence Intensity (MFI)Negative Control Cell Line (Jurkat) MFI (Non-Specific Binding)Signal-to-Noise Ratio (Target MFI / Negative Control MFI)
Anti-EGFR-Cyanine7 850012007.1
Anti-EGFR-Alexa Fluor 750 920060015.3
Isotype Control-Cyanine7 150013001.2
Isotype Control-Alexa Fluor 750 7506501.2

Note: The data presented are representative and intended for comparative purposes. Actual results may vary depending on the specific antibody, conjugation chemistry, and experimental conditions.

Experimental Protocols

To ensure accurate and reproducible assessment of cross-reactivity, detailed and consistent experimental protocols are essential. Below are the methodologies for antibody conjugation and a cross-reactivity assessment using immunofluorescence.

Protocol 1: Antibody Conjugation with Cyanine7 Carboxylic Acid

This protocol describes the conjugation of this compound to a primary antibody using carbodiimide (B86325) chemistry.

Materials:

  • Primary antibody (e.g., Anti-EGFR) in amine-free buffer (e.g., PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.5

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody: Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.

  • Activate the Dye: In a separate microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. The molar ratio of Dye:EDC:NHS should be approximately 1:1.2:1.2. Incubate for 1 hour at room temperature in the dark to form the NHS ester.

  • Conjugation Reaction: Adjust the pH of the antibody solution to 8.5 using the sodium bicarbonate buffer. Slowly add the activated dye solution to the antibody solution while gently stirring. A typical molar excess of dye to antibody is 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with continuous gentle stirring.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS. Collect the fractions containing the protein-dye conjugate.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye (around 750 nm for Cy7).

Protocol 2: Cross-Reactivity Testing by Immunofluorescence

This protocol outlines a method to quantify the non-specific binding of fluorescently labeled antibodies using cell lines with and without the target antigen.

Materials:

  • EGFR-positive cell line (e.g., A431)

  • EGFR-negative cell line (e.g., Jurkat)

  • Anti-EGFR antibody conjugated with Cyanine7 (from Protocol 1)

  • Anti-EGFR antibody conjugated with Alexa Fluor 750 (prepared similarly or commercially available)

  • Isotype control antibody conjugated with both dyes

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Culture A431 and Jurkat cells to 70-80% confluency in appropriate culture vessels.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, for intracellular targets).

  • Blocking: Block non-specific binding sites by incubating the cells with 5% BSA in PBS for 1 hour at room temperature.[3]

  • Antibody Incubation: Incubate the cells with the primary antibody conjugates (Anti-EGFR-Cy7, Anti-EGFR-AF750, and isotype controls) at a pre-determined optimal concentration (typically 1-10 µg/mL) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets for DAPI, Cy7, and Alexa Fluor 750. Quantify the mean fluorescence intensity (MFI) of the signal in both cell lines for each conjugate. Calculate the signal-to-noise ratio by dividing the MFI of the target-positive cell line by the MFI of the target-negative cell line.

Visualizing Key Processes

To further aid in understanding the experimental context and workflow, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified EGFR signaling pathway.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition & Analysis Conjugation Antibody-Dye Conjugation (Cy7 & AF750) Ab_Incubation Incubate with Conjugates (Anti-Target & Isotype) Conjugation->Ab_Incubation Cell_Culture Culture Target+ & Target- Cells Fix_Perm Fixation & Permeabilization Cell_Culture->Fix_Perm Blocking Blocking (e.g., 5% BSA) Fix_Perm->Blocking Blocking->Ab_Incubation Washing Wash Steps Ab_Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Quantification Measure Mean Fluorescence Intensity (MFI) Imaging->Quantification Analysis Calculate Signal-to-Noise Ratio Quantification->Analysis

Caption: Experimental workflow for cross-reactivity testing.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Cyanine7 Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists utilizing Cyanine7 carboxylic acid are advised to adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and maintain regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound waste.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound in its powdered form should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

Waste Characterization and Segregation

Proper waste disposal starts with accurate characterization. This compound and its derivatives may be classified as hazardous materials. For instance, some forms are categorized as "Acute toxicity, Oral (Category 4)" and hazardous to the aquatic environment with long-lasting effects ("Acute aquatic toxicity (Category 1)" and "Chronic aquatic toxicity (Category 1)").[1][2] Therefore, it is critical to not dispose of this compound waste down the drain or in the regular trash.[1]

All waste streams containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes, gloves), and experimental residues, must be segregated as hazardous chemical waste.[1]

Hazard Classification Summary

For easy reference, the following table summarizes the key hazard classifications for this compound and its related compounds. This information is crucial for accurate waste labeling and disposal.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Data sourced from Safety Data Sheets for related cyanine (B1664457) compounds.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the detailed steps for the safe disposal of this compound waste in a laboratory setting.

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for all this compound waste. The container should be made of a material compatible with the solvents used.
  • Collect all solid waste, including contaminated gloves, pipette tips, and absorbent paper, in this designated container.
  • Collect all liquid waste, including unused solutions and the first rinse of any contaminated glassware, in a separate, clearly labeled, and sealed container for liquid hazardous waste. For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[3]

2. Waste Labeling:

  • Label the hazardous waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Acutely Toxic," "Environmental Hazard").
  • Indicate the accumulation start date on the label.

3. Temporary Storage:

  • Store the sealed hazardous waste containers in a designated, secondary containment area that is away from general laboratory traffic.
  • Ensure the storage area is cool, dry, and well-ventilated.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Follow all institutional and local regulations for the final disposal of chemical waste. Do not attempt to incinerate or treat the waste yourself unless you are specifically trained and equipped to do so.

Disposal Workflow

The following diagram outlines the step-by-step logical workflow for the proper disposal of this compound waste in a laboratory setting.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste (Gloves, Tips, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.